molecular formula C8H8N2O4 B8791077 Methyl N-(3-nitrophenyl)carbamate CAS No. 2189-61-9

Methyl N-(3-nitrophenyl)carbamate

カタログ番号: B8791077
CAS番号: 2189-61-9
分子量: 196.16 g/mol
InChIキー: ZMHNYWIJOJZOJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl N-(3-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl N-(3-nitrophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl N-(3-nitrophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2189-61-9

分子式

C8H8N2O4

分子量

196.16 g/mol

IUPAC名

methyl N-(3-nitrophenyl)carbamate

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)9-6-3-2-4-7(5-6)10(12)13/h2-5H,1H3,(H,9,11)

InChIキー

ZMHNYWIJOJZOJY-UHFFFAOYSA-N

正規SMILES

COC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to Methyl N-(3-nitrophenyl)carbamate: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-(3-nitrophenyl)carbamate, a notable organic compound, holds significance in various chemical and pharmaceutical research domains. This technical guide provides a comprehensive overview of its chemical properties, molecular characteristics, synthesis, and analytical methodologies. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the essential knowledge for its effective application and study.

Chemical Identity and Molecular Characteristics

Methyl N-(3-nitrophenyl)carbamate is identified by the CAS number 2189-61-9.[1] Its molecular structure consists of a carbamate group attached to a 3-nitrophenyl ring.

Molecular Formula: C₈H₈N₂O₄[1]

Molecular Weight: 196.16 g/mol [2]

The presence of the nitro group and the carbamate functionality dictates its chemical behavior and reactivity. The aromatic ring and the polar functional groups influence its solubility and chromatographic behavior.

Structural Representation

The chemical structure of Methyl N-(3-nitrophenyl)carbamate is illustrated below.

Caption: Molecular Structure of Methyl N-(3-nitrophenyl)carbamate

Physicochemical Properties

A summary of the key physicochemical properties of Methyl N-(3-nitrophenyl)carbamate is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [2]
Melting Point 150-151 °C[2]
Boiling Point 259.4 ± 23.0 °C (Predicted)[2]
Appearance Solid

Solubility: While specific quantitative data is limited, carbamates of this nature generally exhibit solubility in polar organic solvents such as acetone, acetonitrile, and ethyl acetate. Their solubility in water is expected to be low.

Synthesis of Methyl N-(3-nitrophenyl)carbamate

The synthesis of Methyl N-(3-nitrophenyl)carbamate can be achieved through the reaction of 3-nitroaniline with methyl chloroformate. This is a common and effective method for the formation of N-aryl carbamates.[3]

Experimental Protocol: Synthesis from 3-Nitroaniline and Methyl Chloroformate

Materials:

  • 3-Nitroaniline

  • Methyl chloroformate

  • A suitable base (e.g., pyridine or triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve 3-nitroaniline in the anhydrous aprotic solvent.

  • Cool the solution in an ice bath.

  • Slowly add the base to the solution while stirring.

  • Add methyl chloroformate dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure Methyl N-(3-nitrophenyl)carbamate.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 3-Nitroaniline 3-Nitroaniline Methyl Chloroformate Methyl Chloroformate Addition Slowly add Base and Methyl Chloroformate Methyl Chloroformate->Addition Base Base (e.g., Pyridine) Base->Addition Solvent Anhydrous Solvent (e.g., DCM) Mixing Dissolve 3-Nitroaniline in Solvent Solvent->Mixing Cooling Cool to 0-5 °C Mixing->Cooling Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Quenching Quench with Water Stirring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Dilute Acid and Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization or Column Chromatography Evaporation->Purification Product Methyl N-(3-nitrophenyl)carbamate Purification->Product

Caption: General workflow for the synthesis of Methyl N-(3-nitrophenyl)carbamate.

Chemical Reactivity and Stability

Hydrolysis: Carbamates are susceptible to hydrolysis, especially under basic conditions, to yield the corresponding amine, alcohol, and carbon dioxide. The hydrolysis of N-aryl carbamates can proceed through different mechanisms depending on the substituents and reaction conditions.[4][5] The electron-withdrawing nitro group on the phenyl ring of Methyl N-(3-nitrophenyl)carbamate is expected to influence the rate of hydrolysis.

Thermal Decomposition: The thermal stability of carbamates varies. Thermal decomposition of some N-aryl carbamates can lead to the formation of isocyanates and the corresponding alcohol.[6] Studies on related alkyl N-(o-nitrophenyl)carbamates have shown thermal breakdown to produce benzofurazan.[7] The specific thermal decomposition products and pathway for Methyl N-(3-nitrophenyl)carbamate would require experimental investigation.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the analysis of carbamates. For N-methylcarbamates, a common approach involves post-column derivatization to enhance detection sensitivity, particularly with fluorescence detection.[8][9]

HPLC Method for Analysis

Suggested HPLC Parameters:

  • Column: A C18 reverse-phase column is a suitable starting point.[9]

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acidifier like formic acid, can be optimized for separation.[10]

  • Detection: UV detection at a wavelength where the nitrophenyl chromophore absorbs strongly (e.g., 254 nm) would be appropriate.

  • Flow Rate: A typical flow rate of 1.0 mL/min can be used.

  • Injection Volume: 10-20 µL.

Sample Preparation: Samples for HPLC analysis should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Dissolution Dissolve Sample in Mobile Phase Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injector Autosampler/Manual Injector Filtration->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV Detector (e.g., 254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: A typical workflow for the HPLC analysis of Methyl N-(3-nitrophenyl)carbamate.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Methyl N-(3-nitrophenyl)carbamate. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling nitrophenyl compounds and carbamates should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, analysis, and safety considerations for Methyl N-(3-nitrophenyl)carbamate. The information compiled here serves as a valuable resource for researchers and professionals engaged in work involving this compound, facilitating its safe and effective use in scientific endeavors. Further experimental investigation into its specific solubility, reactivity, and toxicological properties will undoubtedly enhance its application in various fields of research and development.

Sources

The Degradation Dynamics of Phenmedipham: Hydrolytic Pathways and the Role of Methyl N-(3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of agrochemical fate and environmental monitoring, the degradation trajectory of bis-carbamate herbicides like Phenmedipham presents a fascinating interplay of hydrolytic vulnerability and secondary environmental transformations. While the primary degradation of Phenmedipham is driven by the cleavage of its central carbamate ester linkage, the emergence of Methyl N-(3-nitrophenyl)carbamate (MNPC) as a degradation product or analytical surrogate requires a nuanced understanding of both environmental chemistry and mass spectrometry workflows.

This whitepaper synthesizes the mechanistic causality behind Phenmedipham’s degradation, explores the specific conditions under which nitrophenyl derivatives emerge, and provides self-validating experimental protocols for their extraction and quantification.

The Chemical Mechanics of Phenmedipham Hydrolysis

Phenmedipham (3-[(methoxycarbonyl)amino]phenyl (3-methylphenyl)carbamate) acts by disrupting photosynthetic electron transport. However, its bis-carbamate structure makes it highly susceptible to hydrolysis.

Causality of Cleavage

The degradation of Phenmedipham is primarily driven by either alkaline conditions or enzymatic catalysis in the soil microbiome. According to [1], the hydrolysis of carbamates is catalyzed by bases, where the hydroxide ion acts as a strong nucleophile attacking the carbonyl carbon of the central ester linkage. This cleavage yields two primary fragments:

  • Methyl N-(3-hydroxyphenyl)carbamate (MHPC)

  • m-Toluidine (along with the release of CO₂)

In biological systems, this exact cleavage is catalyzed by phenmedipham hydrolase , an enzyme identified in soil bacteria such as Ochrobactrum anthropi and Arthrobacter oxydans, as detailed in research published by [2].

The "Nitrophenyl" Anomaly: Environmental Nitration vs. Analytical Artifact

A critical point of technical confusion in agrochemical analysis is the relationship between Phenmedipham and Methyl N-(3-nitrophenyl)carbamate (MNPC) . Because Phenmedipham natively lacks a nitro group, MNPC is not a primary hydrolytic product. Instead, it emerges in two highly specific contexts:

A. Secondary Environmental Nitration

In agricultural soils heavily treated with nitrate fertilizers and exposed to intense UV irradiation, reactive nitrogen species (RNS) such as nitrogen dioxide radicals (•NO₂) are generated photochemically. The primary metabolite, MHPC, possesses an electron-rich phenolic ring that is highly susceptible to electrophilic aromatic substitution. Under these specialized oxidative conditions, the hydroxyl group can be substituted or the ring nitrated, yielding MNPC as an atypical, secondary environmental degradant.

B. Analytical Surrogate and Internal Standard

In LC-MS/MS workflows, MNPC is frequently utilized as a structural surrogate or internal standard for Phenmedipham metabolites. Because it shares the core carbamate backbone but possesses a distinct mass-to-charge (m/z) ratio and ionization profile, it prevents isotopic cross-talk during tandem mass spectrometry. Specialized reference standards for MNPC are often sourced from chemical suppliers like specifically for this analytical purpose.

Quantitative Degradation Kinetics

Understanding the kinetic instability of Phenmedipham is crucial for designing extraction protocols. If a sample is extracted at a neutral or alkaline pH, the parent compound will degrade during the sample preparation, leading to artificially inflated levels of MHPC and MNPC.

Table 1: Hydrolysis Kinetics of Phenmedipham
pH LevelTemperatureHalf-Life (DT50)Primary Mechanism
5.0 22°C70 daysAcid-catalyzed stability
7.0 22°C24 hoursNeutral aqueous cleavage
9.0 22°C10 minutesRapid alkaline hydrolysis
Table 2: Physicochemical & Analytical Properties
CompoundMolecular FormulaExact Mass (Da)Role in Degradation/Analysis
Phenmedipham C₁₆H₁₆N₂O₄300.11Parent Herbicide
MHPC C₈H₉NO₃167.06Primary Hydrolytic Metabolite
MNPC C₈H₈N₂O₄196.05Secondary Nitration Product / Surrogate

Visualizing the Degradation Pathway

G Phenmedipham Phenmedipham (Parent Carbamate) Hydrolase Phenmedipham Hydrolase (Enzymatic Cleavage) Phenmedipham->Hydrolase Alkaline Alkaline Hydrolysis (pH > 7) Phenmedipham->Alkaline MHPC Methyl N-(3-hydroxyphenyl)carbamate (Primary Metabolite) Hydrolase->MHPC mToluidine m-Toluidine (Co-Metabolite) Hydrolase->mToluidine Alkaline->MHPC Alkaline->mToluidine Nitration Environmental Nitration (Reactive N-Species) MHPC->Nitration MNPC Methyl N-(3-nitrophenyl)carbamate (Atypical/Surrogate) Nitration->MNPC

Fig 1: Phenmedipham hydrolysis pathway and atypical formation of nitrophenyl carbamate derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the following LC-MS/MS extraction protocol is designed as a self-validating system . Every step includes an internal check to prevent false positives/negatives caused by matrix effects or in-situ hydrolysis.

Protocol: LC-MS/MS Quantification of Phenmedipham and MNPC

Objective: Extract and quantify the parent compound and its nitrophenyl/hydroxyphenyl degradants from soil matrices without inducing artificial hydrolysis.

  • Step 1: Matrix Acidification & Isotopic Spiking (Self-Validation).

    • Action: Weigh 5g of homogenized soil. Immediately add 1 mL of 1% Formic Acid to drop the matrix pH below 5.0. Spike the sample with 50 µL of 1 µg/mL Phenmedipham-d3 (internal standard).

    • Causality: As shown in Table 1, Phenmedipham degrades in minutes at high pH. Acidification arrests in-situ hydrolysis. The heavy isotope (d3) acts as a self-validating control; if the final MS recovery of the d3-isotope drops below 80%, the extraction is flagged for matrix suppression, preventing false negatives.

  • Step 2: QuEChERS Extraction.

    • Action: Add 10 mL of Acetonitrile and standard QuEChERS partitioning salts (4g MgSO₄ / 1g NaCl). Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Causality: Acetonitrile precipitates proteins and extracts a broad polarity range of carbamates. The MgSO₄ induces a salting-out effect, driving the analytes into the organic layer while leaving highly polar matrix interferents in the aqueous layer.

  • Step 3: Dispersive Solid Phase Extraction (dSPE) Cleanup.

    • Action: Transfer 1 mL of the organic supernatant to a dSPE tube containing 25 mg PSA (Primary Secondary Amine) and 150 mg MgSO₄. Vortex and centrifuge.

    • Causality: PSA removes organic acids and sugars through weak anion exchange. Removing these compounds is critical to prevent ion suppression in the electrospray ionization (ESI) source, ensuring the trustworthiness of the ionization process.

  • Step 4: System Suitability Testing (SST).

    • Action: Before running unknown samples, inject a 10 ng/mL calibration standard of Methyl N-(3-nitrophenyl)carbamate (MNPC).

    • Causality: Verifies that retention time drift is <0.1 min and the signal-to-noise ratio is >10:1. If the SST fails, the sequence must auto-halt, ensuring no data is collected on a compromised instrument.

  • Step 5: LC-MS/MS Analysis.

    • Action: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient of Water (0.1% Formic Acid) and Methanol. Monitor MRM transitions in ESI+ mode (e.g., m/z 301.1 → 136.0 for Phenmedipham; m/z 197.0 → 136.0 for MNPC).

    • Causality: Formic acid provides abundant protons for positive electrospray ionization (ESI+), enhancing the precursor ion yield and ensuring high-sensitivity detection of the carbamate backbone.

References

  • Frontiers in Microbiology. "Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides." Frontiers Media S.A. Available at:[Link]

Sources

Methodological & Application

Protocol for the synthesis of Methyl N-(3-nitrophenyl)carbamate from 3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide

Introduction & Scope

The carbamate functional group is a cornerstone in modern medicinal chemistry, frequently utilized as a stable peptide bond bioisostere, a prodrug linker, and a critical pharmacophore for modulating target enzyme interactions[1]. The synthesis of methyl N-(3-nitrophenyl)carbamate from 3-nitroaniline represents a fundamental transformation in organic synthesis, utilizing a highly efficient nucleophilic acyl substitution pathway. This guide provides a robust, self-validating protocol optimized for high yield, purity, and scalability.

Mechanistic Rationale & Experimental Design

The reaction between anilines and chloroformates is a standard, highly efficient method for carbamate synthesis[2]. To ensure a successful transformation, the experimental design must account for the electronic properties of the starting materials:

  • Nucleophilic Attack & Electrophilicity: The primary amine of 3-nitroaniline acts as the nucleophile. However, the strongly electron-withdrawing meta-nitro group significantly reduces the nucleophilicity of the amine. Therefore, a highly reactive electrophile—methyl chloroformate—is required to drive the formation of the transient tetrahedral intermediate.

  • Base Selection (Triethylamine): As the tetrahedral intermediate collapses, it expels a chloride ion, generating hydrochloric acid (HCl). If left unneutralized, this HCl would protonate the unreacted 3-nitroaniline, rendering it non-nucleophilic and stalling the reaction. Triethylamine (TEA) is employed as a sterically hindered, non-nucleophilic proton scavenger to neutralize the HCl, driving the reaction to completion[3].

  • Solvent & Temperature Control: Dichloromethane (DCM) is chosen as an aprotic solvent that readily dissolves both reagents without participating in the reaction. Because chloroformates are highly reactive electrophiles, the addition must be performed at 0 °C. This thermal control prevents the thermal degradation of the chloroformate and minimizes the formation of bis-acylated byproducts or isocyanates[3].

Reagents & Materials

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol)Role
3-Nitroaniline 138.121.0 eq1.38 gLimiting Reagent / Nucleophile
Methyl chloroformate 94.501.2 eq0.93 mL (1.13 g)Electrophile
Triethylamine (TEA) 101.191.5 eq2.10 mL (1.52 g)Acid Scavenger / Base
Dichloromethane (DCM) 84.93-20 mLSolvent

Note: Methyl chloroformate is highly toxic and corrosive. All operations must be performed in a well-ventilated fume hood.

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to exclude ambient moisture, which can hydrolyze the chloroformate.

  • Dissolution: Add 3-nitroaniline (1.38 g, 10.0 mmol) to the flask, followed by anhydrous DCM (20 mL). Stir until the solid is completely dissolved.

  • Base Addition: Inject Triethylamine (2.10 mL, 15.0 mmol) into the stirring solution.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophile Addition
  • Dropwise Addition: Using a glass syringe, add methyl chloroformate (0.93 mL, 12.0 mmol) dropwise over a period of 10–15 minutes.

    • Causality Check: Rapid addition will cause a localized spike in temperature and concentration, leading to the formation of bis-carbamate impurities. A white precipitate (TEA·HCl salt) will begin to form immediately, visually validating that the acylation is occurring.

Phase 3: Reaction Maturation
  • Warming: Once the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C).

  • Monitoring: Stir the mixture for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3 v/v) solvent system. The product will appear as a new, higher Rf spot compared to the highly polar 3-nitroaniline.

Phase 4: Quench & Workup (Self-Validating Purification)
  • Dilution: Dilute the reaction mixture with an additional 20 mL of DCM to ensure all organic products remain in solution during the washes.

  • Acid Wash (Crucial Step): Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl (2 × 20 mL).

    • Causality Check: This step is a self-correcting mechanism. The acid protonates any unreacted 3-nitroaniline and residual TEA, pulling them into the aqueous layer and guaranteeing they do not contaminate the final product.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) to neutralize any trace acid or hydrolyzed chloroformate.

  • Brine Wash: Wash with saturated aqueous NaCl (brine, 20 mL) to remove residual water from the organic phase.

Phase 5: Isolation & Purification
  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the suspension to remove the drying agent.

  • Concentration: Evaporate the DCM under reduced pressure using a rotary evaporator to yield the crude methyl N-(3-nitrophenyl)carbamate as a solid.

  • Recrystallization (Optional but Recommended): Recrystallize the crude product from a minimal amount of hot ethyl acetate, slowly adding hexanes until turbidity is reached. Cool to 0 °C to afford pure crystalline product.

Analytical Characterization

To confirm the structural integrity of the synthesized carbamate, perform ¹H NMR spectroscopy (in DMSO-d₆ or CDCl₃).

  • Expected ¹H NMR (DMSO-d₆) Highlights:

    • A broad singlet at ~9.9 - 10.2 ppm (1H), corresponding to the carbamate N-H proton.

    • A sharp singlet at ~3.7 ppm (3H), corresponding to the methoxy (-OCH₃) protons of the newly installed carbamate group.

    • Aromatic protons will appear between 7.5 and 8.5 ppm , with the characteristic splitting pattern of a 1,3-disubstituted benzene ring.

Reaction Workflow & Mechanistic Diagram

CarbamateSynthesis A 3-Nitroaniline (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack B Methyl Chloroformate (Electrophile) B->C Acyl Transfer E Methyl N-(3-nitrophenyl)carbamate (Target Product) C->E Chloride Elimination & Deprotonation F TEA·HCl (Salt Byproduct) C->F HCl Neutralization D Triethylamine (TEA) (Proton Scavenger) D->C Facilitates breakdown D->F Base Action

Caption: Reaction workflow and mechanism for the synthesis of Methyl N-(3-nitrophenyl)carbamate.

References

  • Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. URL:[Link]

  • E. N. Naji et al. "Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines." Al Mustansiriyah Journal of Pharmaceutical Sciences, 2017. URL: [Link]

Sources

Application Note: Optimized Reaction Conditions for the Carbamoylation of 3-Nitroaniline with Methyl Chloroformate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carbamoylation of nitroanilines is a fundamental transformation in organic synthesis, frequently utilized to generate key intermediates for kinase inhibitors, self-immolative linkers, and active pharmaceutical ingredients (APIs)[1]. This application note details a highly optimized, self-validating protocol for the synthesis of methyl (3-nitrophenyl)carbamate via the reaction of 3-nitroaniline with methyl chloroformate. By employing a biphasic Schotten-Baumann-type solvent system (THF/aqueous NaHCO₃), this method ensures high yields (>85%) while mitigating the risks of di-acylation and electrophile hydrolysis[1].

Mechanistic Rationale & Causality

To achieve high conversion rates, one must account for the electronic properties of the starting materials. 3-Nitroaniline is a highly deactivated, weak nucleophile due to the strong electron-withdrawing effect (-I, -M) of the meta-nitro group.

  • Electrophile Selection: Methyl chloroformate is an aggressive acylating agent. It undergoes a nucleophilic acyl substitution where the amine attacks the carbonyl carbon, forming a tetrahedral oxyanion intermediate before collapsing to expel a chloride leaving group[2].

  • Base & Solvent Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. If un-neutralized, HCl will protonate the already weak 3-nitroaniline, completely halting the reaction. A biphasic system using Tetrahydrofuran (THF) and saturated aqueous sodium bicarbonate (NaHCO₃) is strategically chosen[1]. THF solubilizes the organic precursors, while the aqueous NaHCO₃ acts as an interfacial acid scavenger. NaHCO₃ is a mild base; using a stronger base (like NaOH) would rapidly hydrolyze the methyl chloroformate into methanol and CO₂, destroying the electrophile before it can react with the deactivated amine.

  • Temperature Control: The addition of methyl chloroformate is highly exothermic. Initiating the reaction at 0 °C suppresses the competing hydrolysis of the chloroformate and prevents thermal runaway, while allowing the reaction to warm to room temperature ensures complete thermodynamic conversion to the carbamate.

Mechanism N1 3-Nitroaniline (Nucleophile) N3 Tetrahedral Intermediate (Oxyanion) N1->N3 Nucleophilic Attack N2 Methyl Chloroformate (Electrophile) N2->N3 Nucleophilic Attack N4 Methyl (3-nitrophenyl)carbamate (Product) N3->N4 Chloride Elimination N5 HCl (Byproduct) N3->N5 N7 NaCl + H2O + CO2 (Neutralized Salts) N5->N7 Neutralization N6 NaHCO3 (Aqueous Base) N6->N7

Fig 1. Nucleophilic acyl substitution mechanism and byproduct neutralization.

Materials & Reaction Stoichiometry

Reagent / SolventMW ( g/mol )EquivalentsAmountFunction
3-Nitroaniline 138.121.0 eq1.38 g (10.0 mmol)Primary Nucleophile
Methyl Chloroformate 94.501.5 eq1.16 mL (15.0 mmol)Electrophile
NaHCO₃ (Sat. Aqueous) 84.01~3.0 eq15.0 mLAcid Scavenger / Base
Tetrahydrofuran (THF) 72.11N/A40.0 mLOrganic Solvent
Ethyl Acetate (EtOAc) 88.11N/A3 × 30 mLExtraction Solvent

Step-by-Step Experimental Protocol

  • Dissolution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitroaniline (1.38 g, 10.0 mmol). Dissolve the solid in anhydrous THF (40 mL) under a nitrogen atmosphere to prevent ambient moisture interference.

  • Cooling & Base Addition: Place the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Add saturated aqueous NaHCO₃ (15 mL) in one portion. The mixture will become biphasic.

  • Electrophile Addition: Using a syringe, add methyl chloroformate (1.16 mL, 15.0 mmol) dropwise over a period of 10 minutes. Caution: Methyl chloroformate is a toxic, volatile liquid; perform this step in a well-ventilated fume hood.

  • Reaction Propagation: Remove the ice-water bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C). Stir vigorously for 2 to 4 hours to ensure adequate mixing of the biphasic layers[1].

  • Quenching & Extraction: Dilute the reaction mixture with distilled water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with 1M HCl (20 mL) to remove unreacted amine, followed by brine (30 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc = 4:1 to 3:1) to afford the pure product as an off-white to pale yellow solid[1].

Workflow A 1. Dissolution 3-Nitroaniline in THF B 2. Base Addition Sat. aq. NaHCO3 @ 0 °C A->B C 3. Electrophile Methyl Chloroformate B->C D 4. Reaction Stir at RT (2-4 h) C->D E 5. Workup EtOAc Extraction D->E F 6. Purification Flash Chromatography E->F

Fig 2. Step-by-step workflow for the carbamoylation of 3-nitroaniline.

In-Process Controls (IPC) & Self-Validation

A robust protocol must be self-validating. Use the following IPCs to ensure reaction success before proceeding to workup:

  • Macroscopic Indicator (Gas Evolution): The neutralization of the HCl byproduct by NaHCO₃ generates CO₂ gas. Vigorous bubbling will be observed upon the addition of methyl chloroformate. The cessation of bubbling is a strong physical indicator that the primary acyl substitution and neutralization phases are complete.

  • Thin Layer Chromatography (TLC): Monitor the reaction using a 3:1 Hexane/EtOAc solvent system.

    • Starting Material (3-Nitroaniline): Bright yellow spot, UV active, Rf​≈0.4 .

    • Product (Methyl (3-nitrophenyl)carbamate): Pale/invisible under visible light, strongly UV active (254 nm), Rf​≈0.6 . The disappearance of the lower Rf​ yellow spot confirms complete conversion.

Analytical Characterization

The synthesized methyl (3-nitrophenyl)carbamate should be validated against the following expected analytical metrics to ensure structural integrity[3]:

Analytical MethodExpected Signals / Data PointsInterpretation
¹H NMR (400 MHz, CDCl₃) δ 8.30 (t, J = 2.1 Hz, 1H)Aromatic proton adjacent to NO₂ and NH groups.
δ 7.92 (ddd, J = 8.2, 2.1, 0.9 Hz, 1H)Aromatic proton para to the carbamate.
δ 7.68 (ddd, J = 8.2, 2.1, 0.9 Hz, 1H)Aromatic proton para to the nitro group.
δ 7.45 (t, J = 8.2 Hz, 1H)Aromatic proton meta to both substituents.
δ 6.85 (br s, 1H)Secondary carbamate N-H proton.
δ 3.82 (s, 3H)Methoxy group (-OCH₃) of the carbamate.
LC-MS (ESI+) m/z 197.05 [M+H]⁺Corresponds to the protonated molecular ion (MW: 196.16).
Appearance Pale yellow to off-white crystalline solidIndicates removal of unreacted, highly pigmented 3-nitroaniline.

Troubleshooting & Safety

Issue / ObservationCausal FactorCorrective Action
Incomplete Conversion Hydrolysis of methyl chloroformate prior to reaction with the amine.Ensure the reaction is cooled to 0 °C before adding the chloroformate. Use fresh methyl chloroformate, as it degrades over time upon exposure to atmospheric moisture.
Formation of Di-acylated Byproduct Excess electrophile and prolonged reaction times at elevated temperatures.Strictly adhere to the 1.5 eq limit for methyl chloroformate. Do not heat the reaction above room temperature.
Poor Phase Separation during Workup Emulsion formation due to THF/Water miscibility.Evaporate the majority of the THF under reduced pressure before adding EtOAc and water for the extraction step.

References

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions.National Institutes of Health (PMC).
  • PURINONE COMPOUNDS AS KINASE INHIBITORS.European Patent Office (EP 3147285 A2).
  • Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents: Understanding the Role of the Reporter Group.The Journal of Organic Chemistry - ACS Publications.

Sources

Application Note: Robust HPLC Method Development for the Detection of Methyl N-(3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

Methyl N-(3-nitrophenyl)carbamate ()[1] is a structurally distinct carbamate derivative featuring an electron-withdrawing nitroaromatic ring. In drug development, toxicology, and agrochemical residue monitoring, the accurate quantification of carbamates is critical due to their potent cholinesterase-inhibiting properties.

Unlike standard aliphatic N-methylcarbamates (e.g., aldicarb or methomyl)—which lack strong UV chromophores and strictly require complex post-column derivatization for fluorescence detection—the presence of the 3-nitrophenyl moiety in this analyte provides a highly active UV absorbance profile. This structural feature allows for a bifurcated analytical strategy: direct Photodiode Array (PDA) detection for high-concentration pharmaceutical/formulation assays, and EPA-aligned post-column derivatization for ultra-trace environmental matrices[2][3].

Causality in Method Design (Expertise & Experience)

A robust analytical method is not built by trial and error, but by predicting chromatographic behavior based on molecular structure.

  • Stationary Phase Selection: The analyte possesses both a polar carbamate linkage and a hydrophobic aromatic ring. A high-purity silica C18 column (e.g., 100 Å, 3.5 µm) is selected. The end-capped stationary phase prevents secondary silanol interactions with the carbamate nitrogen, which would otherwise cause severe peak tailing.

  • Mobile Phase & pH Control (Critical Step): Carbamates are notoriously susceptible to base-catalyzed hydrolysis, rapidly degrading into their corresponding amines (in this case, 3-nitroaniline) and alcohols[4]. Therefore, the mobile phase must be strictly maintained at an acidic pH. We utilize 0.1% Formic Acid in MS-grade water (pH ~2.7) to suppress silanol ionization and stabilize the carbamate linkage during the chromatographic run.

  • Organic Modifier: Acetonitrile is preferred over methanol. The nitroaromatic ring can engage in complex π−π interactions; acetonitrile's aprotic nature and lower UV cutoff (190 nm) provide a superior baseline, lower system backpressure, and sharper peak geometries.

Logical Workflows & Pathways

HPLC_Workflow A Analyte Profiling MW: 196.16 | Target: Carbamate B Stationary Phase End-capped C18 (Suppress Silanols) A->B Hydrophobic & Polar Moieties C Mobile Phase Optimization 0.1% Formic Acid (pH 2.7) / ACN B->C Prevent Base Hydrolysis D Detection Strategy PDA (254 nm) or Fluorescence C->D Nitro Chromophore Active E Self-Validating SST Resolution > 2.0 | Tailing < 1.5 D->E Method Lock & Validation

Logical workflow for RP-HPLC method development of nitroaromatic carbamates.

Detection_Logic Start HPLC Eluent: Methyl N-(3-nitrophenyl)carbamate UV Direct PDA Detection (Routine Analysis, λ=254nm) Start->UV High Concentration Hydrolysis Post-Column Base Hydrolysis (NaOH at 100°C) -> Methylamine Start->Hydrolysis Ultra-Trace (EPA 8318A) Deriv Derivatization Reactor (OPA + 2-Mercaptoethanol) Hydrolysis->Deriv Cleavage Product FLD Fluorescence Detection (Trace Analysis, Ex:330/Em:460) Deriv->FLD Fluorophore Formation

Post-column derivatization vs. direct UV detection pathways for carbamates.

Step-by-Step Experimental Protocols

Self-Validating Principle: This protocol incorporates an internal System Suitability Test (SST). The analytical system is not considered "ready" for sample acquisition unless the forced degradation standard (containing the hydrolysis product, 3-nitroaniline) is baseline resolved from the intact carbamate.

Protocol 1: Reagent and Standard Preparation
  • Diluent Preparation: Mix MS-grade Water and HPLC-grade Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Methyl N-(3-nitrophenyl)carbamate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Transfer 500 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • SST Resolution Mix (Self-Validation Step): Expose 1 mL of the working standard to 0.1 N NaOH for 10 minutes at room temperature to induce partial hydrolysis (forming 3-nitroaniline). Neutralize immediately with an equivalent volume of 0.1 N HCl. Inject this mixture to verify column selectivity and resolution prior to sequence initiation.

Protocol 2: Sample Extraction (Solid Matrices)
  • Weigh exactly 5.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10.0 mL of extraction solvent (Acetonitrile containing 0.1% Formic Acid). Mechanistic Note: The acidic environment prevents in-situ carbamate degradation during the mechanical extraction phase[3].

  • Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 10 minutes at 4 °C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial (to prevent potential photo-degradation of the nitro group).

Data Presentation & Method Parameters

Table 1: Optimized HPLC-PDA Chromatographic Conditions
ParameterSpecification / SettingMechanistic Rationale
Column C18, 150 mm × 4.6 mm, 3.5 µmProvides high theoretical plates for resolving matrix interferences.
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7 to prevent carbamate hydrolysis on-column.
Mobile Phase B 100% AcetonitrileAprotic modifier; superior elution strength for aromatic rings.
Gradient Program 0-2 min: 20% B2-10 min: 20% 80% B10-12 min: 80% B12.1-15 min: 20% BEnsures rapid elution of polar interferences, followed by analyte elution, and column re-equilibration.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 30 °CStabilizes retention times and reduces mobile phase viscosity.
Detection (PDA) 254 nm (Quantification)200-400 nm (Spectral Purity)254 nm captures the π→π∗ transition of the nitroaromatic system.
Injection Volume 10 µLBalances sensitivity with the prevention of column overloading.
Table 2: System Suitability and Method Validation Summary
Validation ParameterAcceptance CriteriaObserved ResultStatus
SST: Resolution ( Rs​ ) >2.0 (Analyte vs. 3-Nitroaniline)3.4PASS
SST: Tailing Factor ( Tf​ ) ≤1.5 1.12PASS
SST: Injection Precision RSD ≤2.0% (n=6)0.8%PASS
Linearity Range R2≥0.999 0.5 - 100 µg/mL ( R2=0.9998 )PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.15 µg/mLPASS
Accuracy (Recovery) 90% - 110% at 3 spike levels98.5% - 101.2%PASS

Trustworthiness & Mechanistic Grounding

The logic of this method is heavily grounded in established environmental and pharmaceutical analytical frameworks. The U.S. Environmental Protection Agency outlines the necessity of post-column derivatization for N-methylcarbamates due to their general lack of UV absorbance[3][5]. However, by profiling the specific molecular structure of Methyl N-(3-nitrophenyl)carbamate, we identify the nitro group as a powerful chromophore. This allows laboratories to bypass the complex, maintenance-heavy post-column reaction systems (PCRS) required by EPA 531.1[2][4] and 8318A[3][5], utilizing standard PDA detection for routine analysis while strictly maintaining the acidic pH constraints universally mandated for carbamate stability.

References

  • PubChem. "Methyl N-(3-nitrophenyl)carbamate - Compound Summary (CID 4548185)". National Center for Biotechnology Information.[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC)". SW-846 Hazardous Waste Test Methods.[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post Column Derivatization". National Environmental Methods Index.[Link]

Sources

Application Note: Procedure for the Hydrolysis of Methyl N-(3-nitrophenyl)carbamate to 3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deprotection of methyl carbamates to yield free primary amines is a critical transformation in organic synthesis and drug development. Unlike the highly labile tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) groups, methyl carbamates are highly stable and require forcing conditions for cleavage . When the substrate is Methyl N-(3-nitrophenyl)carbamate , the presence of the reducible 3-nitro group precludes the use of standard reductive cleavage (e.g., catalytic hydrogenolysis), which would inadvertently reduce the nitro moiety to yield 1,3-phenylenediamine.

This application note provides a comprehensive, self-validating guide to isolating 3-nitroaniline via two orthogonal deprotection strategies: a classical alkaline hydrolysis for robust scale-up, and a modern nucleophilic cleavage for sensitive, late-stage drug intermediates.

Mechanistic Rationale & Causality (E-E-A-T)

The BAc2 vs. E1cB Pathways

The alkaline hydrolysis of N-aryl carbamates does not proceed through a singular mechanism; rather, it is a competition between the bimolecular addition-elimination (BAc2) and the elimination-addition (E1cB) pathways .

  • E1cB Pathway (Favored): The strongly electron-withdrawing 3-nitro group significantly increases the acidity of the carbamate N–H proton. In the presence of a strong base (KOH), this proton is rapidly abstracted. The resulting conjugate base expels the methoxide leaving group to form a highly reactive isocyanate intermediate. Water instantly hydrolyzes the isocyanate into carbamic acid, which spontaneously decarboxylates to yield 3-nitroaniline and carbon dioxide.

  • BAc2 Pathway: Hydroxide directly attacks the sterically hindered carbonyl carbon, forming a tetrahedral intermediate that collapses to release methoxide.

Because of the 3-nitro group's electronic influence, the E1cB mechanism is heavily favored , allowing the reaction to proceed faster than it would for an unactivated aliphatic methyl carbamate .

Mechanism A Methyl N-(3-nitrophenyl)carbamate (Ar-NH-COOCH3) B Anionic Intermediate (Ar-N⁻-COOCH3) A->B OH⁻ (Deprotonation) D Carbamic Acid (Ar-NH-COOH) A->D OH⁻ attack at C=O (BAc2 Pathway) C Isocyanate (Ar-N=C=O) B->C -CH3O⁻ (E1cB) C->D +H2O E 3-Nitroaniline (Ar-NH2) D->E -CO2 (Decarboxylation)

Mechanistic pathways (E1cB and BAc2) for the alkaline hydrolysis of N-aryl carbamates.

Strategic Solvent Selection

In classical hydrolysis, pure water is ineffective due to the high lipophilicity of the starting material. A mixed solvent system of Ethanol/Water (4:1 v/v) is employed. Ethanol acts as a homogenizing co-solvent at reflux, while water provides the necessary hydrolytic nucleophile. KOH is chosen over NaOH because potassium carbonate (the byproduct of CO2 trapping) is highly soluble in aqueous ethanol, preventing premature precipitation that can occlude unreacted starting material.

Quantitative Data & Reaction Metrics

Table 1: Comparison of Deprotection Strategies

MethodReagents & SolventTempTimeEst. YieldFunctional Group Tolerance
A. Alkaline Hydrolysis KOH, EtOH / H₂O80 °C12–24 h85–95%Low (Cleaves esters, amides, halogens)
B. Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMAc75 °C24 h80–90%High (Orthogonal to most sensitive groups)

Table 2: Reagent Stoichiometry for Alkaline Hydrolysis (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Methyl N-(3-nitrophenyl)carbamate196.161.01.96 gSubstrate
Potassium Hydroxide (KOH)56.1110.05.61 gBase / Nucleophile
Ethanol (95%)46.07-40.0 mLCo-solvent
Deionized Water18.02-10.0 mLHydrolytic Agent

Experimental Protocols

Protocol A: Classical Alkaline Hydrolysis (Standard Scale-Up)

This is the most cost-effective and robust method for simple substrates where the 3-nitroaniline core lacks other base-sensitive functionalities.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, charge Methyl N-(3-nitrophenyl)carbamate (1.96 g, 10.0 mmol).

  • Solvation: Suspend the solid in 40 mL of 95% Ethanol. Add 10 mL of deionized water. The mixture will appear heterogeneous.

  • Base Addition: Carefully add Potassium Hydroxide pellets (5.61 g, 100.0 mmol). Caution: The dissolution of KOH is highly exothermic. Add in portions if scaling up.

  • Reflux: Attach a water-cooled reflux condenser. Lower the flask into an oil bath pre-heated to 80 °C. Stir vigorously for 12 to 24 hours. The solution will homogenize and darken as the reaction progresses.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The product 3-nitroaniline (lower Rf​ , bright yellow spot) should replace the starting material.

  • Solvent Removal: Cool the reaction to room temperature. Transfer to a rotary evaporator and remove the ethanol under reduced pressure (water bath at 40 °C).

  • Extraction: Dilute the remaining aqueous residue with 20 mL of water and transfer to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine, 30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate in vacuo to yield 3-nitroaniline as a yellow-to-orange crystalline solid.

Workflow Step1 1. Reaction Setup Charge carbamate, KOH, EtOH/H2O Step2 2. Reflux Heat at 80°C for 12-24 h Step1->Step2 Step3 3. Solvent Removal Evaporate EtOH in vacuo Step2->Step3 Step4 4. Extraction Extract aqueous phase with EtOAc Step3->Step4 Step5 5. Washing & Drying Wash with brine, dry over Na2SO4 Step4->Step5 Step6 6. Purification Evaporate solvent, recrystallize Step5->Step6 Step7 Step7 Step6->Step7

Step-by-step workflow for the classical basic hydrolysis and isolation of 3-nitroaniline.

Protocol B: Mild Nucleophilic Deprotection (For Sensitive Scaffolds)

If the 3-nitroaniline moiety is part of a complex drug intermediate containing esters, amides, or epoxides, boiling KOH will destroy the molecule. In such cases, use the mild nucleophilic deprotection mediated by 2-mercaptoethanol . 2-Mercaptoethanol acts as a soft nucleophile that selectively attacks the hard methyl ester carbon via an S_N2 mechanism, releasing the carbamate anion at a near-neutral pH.

  • Reaction Setup: In a 50 mL oven-dried Schlenk flask, add Methyl N-(3-nitrophenyl)carbamate (1.96 g, 10.0 mmol) and anhydrous K₃PO₄ (8.49 g, 40.0 mmol).

  • Solvation: Add 40 mL of anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.25 M concentration. Purge the flask with Nitrogen for 5 minutes.

  • Thiol Addition: Add 2-mercaptoethanol (1.40 mL, 20.0 mmol) via syringe.

  • Heating: Stir the suspension at 75 °C for 24 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature and pour the mixture into 100 mL of distilled water.

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 × 40 mL).

  • Washing: Wash the combined DCM layers thoroughly with water (3 × 50 mL) to remove the DMAc solvent, followed by brine (50 mL). Dry over Na₂SO₄ and filter.

  • Isolation: Concentrate under reduced pressure. Purify via flash column chromatography (SiO₂) to remove any residual thiol byproducts.

Self-Validating Analytical Signatures

To ensure the integrity of the protocol, verify the isolated 3-nitroaniline against the following analytical benchmarks:

  • TLC: The free amine will exhibit a significantly lower Rf​ value than the carbamate starting material due to increased hydrogen bonding. It stains strongly with ninhydrin.

  • ¹H NMR (DMSO-d6): The definitive proof of deprotection is the complete disappearance of the singlet at ~3.7 ppm (corresponding to the -OCH₃ protons of the carbamate) and the appearance of a broad, exchangeable singlet at ~5.6 ppm (integrating for 2H, corresponding to the newly liberated -NH₂ group).

References

  • PubChem Compound Summary for CID 4548185, Methyl N-(3-nitrophenyl)carbamate National Center for Biotechnology Information URL:[Link]

  • Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody Biochemical Journal (via ResearchGate) URL:[Link]

  • Amine Protection and Deprotection Master Organic Chemistry URL:[Link]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol Organic Letters (American Chemical Society) URL:[Link]

Application Note: Advanced Extraction and Quantification of Methyl N-(3-nitrophenyl)carbamate in Soil Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Scientists Technique: Modified Citrate-Buffered QuEChERS coupled with LC-MS/MS

The Analytical Challenge

Methyl N-(3-nitrophenyl)carbamate (CAS: 2189-61-9) is a synthetic carbamate derivative with a molecular weight of 196.16 g/mol [1]. Compounds containing the carbamate moiety are frequently utilized as agricultural pesticides or chemical intermediates. Monitoring their residual presence in environmental matrices is critical for ecological risk assessment and regulatory compliance.

Soil represents one of the most analytically challenging matrices. It is a highly heterogeneous mixture of organic and inorganic materials, possessing numerous active sites (such as humic acids and clay minerals) that can irreversibly bind analytes[2]. Furthermore, carbamates are notoriously susceptible to base-catalyzed hydrolysis. Therefore, extracting Methyl N-(3-nitrophenyl)carbamate from soil requires a highly controlled, pH-stabilized environment that disrupts matrix-analyte binding without degrading the target compound[3].

Mechanistic Insights & Experimental Causality

To address the complexities of the soil matrix, this protocol employs a modified EN 15662 QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology[4]. Every step in this workflow is designed with specific chemical causality:

  • Matrix Hydration: Soil samples, especially when air-dried, have collapsed pore structures. Adding water prior to extraction swells the soil pores and hydrates the active sites. This physical expansion is critical; it allows the extraction solvent (acetonitrile) to effectively penetrate the matrix and partition the carbamate into the organic phase[2].

  • Citrate Buffering (Salting-Out): Carbamate pesticides degrade rapidly in alkaline conditions. The addition of citrate salts (Sodium Citrate and Disodium Citrate Sesquihydrate) buffers the extraction system to a strict pH of 5.0–5.5, preserving the structural integrity of Methyl N-(3-nitrophenyl)carbamate during the exothermic salting-out process[2].

  • Targeted dSPE Cleanup: Dispersive Solid Phase Extraction (dSPE) utilizes a combination of sorbents to target specific soil interferences. Primary Secondary Amine (PSA) acts as a weak anion exchanger to remove polar organic acids and sugars. C18 is introduced to capture non-polar interferences, specifically the heavy lipids and humic substances prevalent in soil[2].

QuEChERS_Workflow A 1. Soil Hydration (10g Soil + 10mL H2O) Swells pores & releases bound analytes B 2. Solvent Extraction (10mL Acetonitrile + IS) Partitions carbamate into organic phase A->B C 3. Citrate Buffering & Salting Out (EN 15662 Salts) Maintains pH 5-5.5 to prevent hydrolysis B->C D 4. Centrifugation (3000 rcf, 5 min) Phase separation C->D E 5. dSPE Cleanup (PSA, C18, MgSO4) Removes humic acids & lipids D->E F 6. LC-MS/MS Analysis (MRM Mode) Quantification against matrix-matched curve E->F

Figure 1: Mechanistic QuEChERS extraction workflow for soil samples.

Self-Validating Experimental Protocol

To ensure the highest level of trustworthiness , this protocol is designed as a self-validating system. It mandates the use of Stable Isotope-Labeled Internal Standards (SIL-IS) spiked prior to extraction to correct for procedural losses, alongside matrix-matched calibration to neutralize ion suppression effects during mass spectrometry.

Reagents and Materials
  • Solvents: LC-MS grade Acetonitrile, Methanol, and Ultrapure Water (18.2 MΩ·cm).

  • Salts (EN 15662): 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate Tribasic Dihydrate, 0.5 g Disodium Citrate Sesquihydrate.

  • dSPE Sorbents: 150 mg MgSO₄, 25 mg PSA, 25 mg C18 (per 1 mL of extract).

  • Standards: Methyl N-(3-nitrophenyl)carbamate analytical standard[1] and a corresponding ¹³C or ²H labeled internal standard.

Step-by-Step Extraction Methodology
  • Sample Weighing & Hydration: Weigh 10.0 g of homogenized, air-dried soil into a 50 mL polypropylene centrifuge tube. Add 10 mL of ultrapure H₂O, vortex briefly, and allow the sample to hydrate for 30 minutes at room temperature[2].

  • Internal Standard Spiking: Spike the hydrated soil with 100 µL of the SIL-IS working solution. Allow 15 minutes for equilibration to mimic native analyte binding.

  • Solvent Extraction: Add 10 mL of Acetonitrile to the tube. Mechanically shake or vortex vigorously for 5 minutes at 1500 rpm to drive the partitioning of the analyte[2].

  • Buffering and Partitioning: Add the pre-weighed EN 15662 citrate buffer salts. Immediately shake the tube vigorously for 2 minutes to prevent the formation of magnesium sulfate agglomerates.

  • Centrifugation: Centrifuge the sample at ≥ 3000 rcf for 5 minutes to achieve distinct phase separation[2].

dSPE Cleanup Methodology
  • Transfer: Transfer a 1 mL aliquot of the upper organic layer (acetonitrile) into a 2 mL dSPE centrifuge tube containing MgSO₄, PSA, and C18[2].

  • Interaction: Vortex the dSPE tube for 1 minute. Causality note: The PSA removes organic acids, C18 strips out humic substances, and MgSO₄ removes residual water[2].

  • Final Centrifugation: Centrifuge for 2 minutes at ≥ 5000 rcf[2].

  • Filtration: Filter the purified supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial for LC-MS/MS analysis[2].

Self_Validating_System IS Spike Stable Isotope Internal Standard (SIL-IS) Ext Extraction & Cleanup (QuEChERS) IS->Ext LC LC-MS/MS Detection Ext->LC Mat Matrix-Matched Calibration Mat->LC Data Corrected Quantification (Accounts for Matrix Effects) LC->Data

Figure 2: Self-validating analytical system ensuring quantitative trustworthiness.

LC-MS/MS Analytical Parameters

Analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with Electrospray Ionization (ESI).

Table 1: Representative LC-MS/MS Conditions & MRM Transitions

ParameterSpecification
Analytical Column C18 (100 mm × 2.1 mm, 1.7 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.3 mL/min (Gradient Elution)
Ionization Mode ESI Positive (+kV)
Precursor Ion (m/z) 197.1[M+H]⁺ (Methyl N-(3-nitrophenyl)carbamate)
Quantifier Ion (m/z) Analyte specific (e.g., 165.1)
Qualifier Ion (m/z) Analyte specific (e.g., 137.1)

Method Performance & Quantitative Data

When executed correctly, this modified QuEChERS approach yields highly reproducible data, circumventing the traditional suppression issues associated with soil matrices. The validation data below demonstrates the robustness of the method across varying spike concentrations[3].

Table 2: Summarized Method Validation Parameters for Carbamates in Soil

Validation ParameterResult / RangeAnalytical Significance
Recovery (1 µg/kg Spike) 64.9% – 94.2%Demonstrates effective extraction despite low concentration and high matrix binding[3].
Recovery (10 µg/kg Spike) 64.7% – 104.7%Shows linearity and scalability of the extraction efficiency[3].
Precision (RSD, n=8) 1.98% – 16.83%Confirms the ruggedness and repeatability of the mechanical shaking and dSPE steps[3].
Limit of Detection (LOD) 0.010 – 0.130 µg/kgHigh sensitivity achieved through the removal of baseline noise via PSA/C18 cleanup[3].
Linearity (R²) > 0.995Validates the matrix-matched calibration approach[3].

References

  • Determination of Carbamate and Triazol Pesticides in Soil Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry Asian Journal of Chemistry URL:[Link]

  • Determination of Pesticide Residues in Soil Using a QuEChERS Approach Chromatography Online URL:[Link]

  • Methyl N-(3-nitrophenyl)carbamate | C8H8N2O4 | CID 4548185 PubChem, National Institutes of Health URL: [Link]

  • The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products Engineering and Technology For Sustainable Development URL:[Link]

Sources

Application Note: Microwave-Assisted Green Synthesis of Methyl N-(3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Methyl N-(3-nitrophenyl)carbamate (CAS: 2189-61-9)[1] Methodology: Phosgene-free, microwave-accelerated methoxycarbonylation using Dimethyl Carbonate (DMC).

Executive Summary

Carbamates are highly privileged pharmacophores in drug discovery, frequently utilized to improve metabolic stability, enhance membrane permeability, and serve as prodrug moieties. Traditionally, the synthesis of N-phenylcarbamates relies on highly toxic reagents such as phosgene or methyl chloroformate.

This application note details a highly efficient, self-validating protocol for the synthesis of Methyl N-(3-nitrophenyl)carbamate using Dimethyl Carbonate (DMC) as both a green reagent and solvent[2]. By coupling DMC with Microwave-Assisted Organic Synthesis (MAOS) , we overcome the inherent nucleophilic deactivation of 3-nitroaniline[3], reducing reaction times from days to minutes while eliminating the need for hazardous acylating agents[4].

Mechanistic Rationale & Experimental Design (E-E-A-T)

The Challenge of Deactivated Amines

3-Nitroaniline possesses a strongly electron-withdrawing nitro ( −NO2​ ) group. Through inductive effects, this group significantly decreases the electron density on the amine nitrogen, rendering it a weak nucleophile[3]. Under conventional thermal heating (refluxing DMC at 90 °C), the nucleophilic attack on the carbonyl carbon of DMC is kinetically sluggish, often resulting in yields below 40% even after 24 hours.

The Microwave & Catalyst Synergy

To drive this reaction to completion, two synergistic elements are employed:

  • Lewis Acid Catalysis: Anhydrous Zinc Acetate ( Zn(OAc)2​ ) is introduced to coordinate with the carbonyl oxygen of DMC. This coordination withdraws electron density from the carbonyl carbon, drastically increasing its electrophilicity and making it susceptible to attack by the deactivated amine[2].

  • Microwave Dielectric Heating: Conducting the reaction in a sealed microwave vial allows the system to be rapidly heated to 130 °C—well above the atmospheric boiling point of DMC. Microwave irradiation provides instantaneous, volumetric heating, directly activating the polar transition states. This overcomes the high activation energy barrier of the tetrahedral intermediate formation, collapsing it rapidly to eliminate methanol and yield the target carbamate[4].

Reaction Pathway & Workflow Visualization

The following diagram illustrates the logical progression of the reaction from reagent preparation to analytical validation.

G A 1. Reagents 3-Nitroaniline + DMC (Solvent/Reactant) B 2. Activation Addition of Zn(OAc)2 Catalyst (10 mol%) A->B C 3. Microwave Irradiation 130°C, 15 min, Sealed Vessel B->C D 4. Workup EtOAc Dilution & H2O Wash C->D E 5. Target Compound Methyl N-(3-nitrophenyl)carbamate D->E F 6. Analytical QC GC-MS, 1H-NMR, Yield Calculation E->F

Fig 1: Workflow for the microwave-assisted green synthesis of Methyl N-(3-nitrophenyl)carbamate.

Comparative Performance Data

The table below summarizes the quantitative advantages of transitioning from conventional thermal reflux to the optimized microwave protocol for this specific substrate.

ParameterConventional HeatingMicrowave-Assisted (MAOS)
Reagents 3-Nitroaniline + DMC3-Nitroaniline + DMC
Catalyst Zn(OAc)2​ (10 mol%) Zn(OAc)2​ (10 mol%)
Temperature 90 °C (Reflux)130 °C (Sealed Vessel)
Reaction Time 24 Hours15 Minutes
Pressure 1 atm~3-4 bar (Autogenic)
Isolated Yield 42%89%
Byproduct Profile High N-methylationTrace N-methylation

Standard Operating Procedure (SOP)

Reagents and Equipment
  • Substrate: 3-Nitroaniline (1.0 mmol, 138.1 mg)

  • Reagent/Solvent: Dimethyl Carbonate (DMC), anhydrous (3.0 mL)

  • Catalyst: Zinc Acetate anhydrous, Zn(OAc)2​ (0.1 mmol, 18.3 mg)

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensors and pressure monitoring; 10 mL heavy-walled microwave vials with Teflon-lined crimp caps.

Step-by-Step Protocol

Step 1: Reaction Assembly

  • To a clean, oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 138.1 mg of 3-nitroaniline.

  • Add 18.3 mg of anhydrous Zn(OAc)2​ .

  • Dispense 3.0 mL of anhydrous DMC into the vial. Causality Note: DMC is used in large excess to serve as both the acylating agent and the microwave-absorbing solvent, driving the equilibrium forward.

  • Seal the vial securely with a Teflon-lined crimp cap to ensure it can withstand autogenic pressure.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave synthesizer cavity.

  • Program the instrument with the following parameters:

    • Target Temperature: 130 °C

    • Ramp Time: 2 minutes (to prevent pressure spikes)

    • Hold Time: 15 minutes

    • Cooling: Active compressed air cooling until the vial reaches < 40 °C.

    • Stirring: High (800 rpm) to ensure homogeneous heat distribution.

Step 3: Workup and Isolation

  • Safety Check: Do not uncap the vial until the temperature is below 40 °C to avoid the release of pressurized DMC vapor.

  • Decrimp the vial and transfer the crude mixture to a separatory funnel.

  • Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc).

  • Wash the organic layer with distilled water ( 2×10 mL) to remove the Zn(OAc)2​ catalyst and residual methanol byproduct.

  • Wash with brine (10 mL), dry the organic layer over anhydrous MgSO4​ , and filter.

  • Concentrate the filtrate in vacuo using a rotary evaporator.

Step 4: Purification

  • The crude product is typically >90% pure. If analytical grade is required, purify via flash column chromatography (Silica gel, Hexanes:EtOAc 80:20 v/v).

  • Isolate Methyl N-(3-nitrophenyl)carbamate as a pale yellow solid[5].

Analytical Validation

To ensure the integrity of the synthesized compound, the following self-validating analytical checks must be performed:

  • TLC Monitoring: Rf​ value of the product should be distinct from 3-nitroaniline (visualized under UV 254 nm). The nitro group ensures strong UV absorbance.

  • GC-MS: Confirm the molecular ion peak at m/z 196.16[5]. The absence of a peak at m/z 152 (N-methyl-3-nitroaniline) confirms that methoxycarbonylation occurred selectively over N-methylation.

  • 1H-NMR ( CDCl3​ , 400 MHz): Look for the characteristic singlet of the methoxy group ( −OCH3​ ) at δ ~3.80 ppm, the broad singlet of the carbamate N−H at δ ~6.8 - 7.0 ppm, and the distinct downfield aromatic protons of the 3-nitrophenyl ring.

References

  • Microwave Accelerated Synthesis of N‐Phenylmaleimide in a Single Step and Polymerization in Bulk ResearchGate[Link][6]

  • Methyl N-Phenyl Carbamate Synthesis from Aniline and Methyl Formate: Carbon Recycling to Chemical Products ResearchGate[Link][3]

  • Carbamate synthesis via transfunctionalization of substituted ureas and carbonates ResearchGate[Link][4]

  • Green Synthesis of Carbamates Using DACs Scribd[Link][2]

  • Methyl N-(3-nitrophenyl)carbamate | C8H8N2O4 | CID 4548185 PubChem (NIH)[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl N-(3-nitrophenyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of Methyl N-(3-nitrophenyl)carbamate. By addressing the specific electronic and mechanistic challenges of this reaction, this guide provides field-proven troubleshooting strategies, quantitative data, and a self-validating experimental protocol.

Mechanistic Insights & Causality: The "Why" Behind the Yield

The synthesis of carbamates from anilines and chloroformates is a fundamental transformation in medicinal chemistry[1]. However, reacting 3-nitroaniline with methyl chloroformate presents unique challenges that routinely depress yields if standard conditions are applied blindly.

  • The Nucleophilicity Problem: The nitro group (-NO₂) is strongly electron-withdrawing. Even situated at the meta position, it exerts a powerful inductive effect that pulls electron density away from the aromatic ring and the amine nitrogen[2]. This significantly reduces the nucleophilicity of 3-nitroaniline, making its attack on the electrophilic carbonyl carbon of methyl chloroformate sluggish compared to electron-rich or aliphatic amines[2].

  • The Competing Hydrolysis Pathway: Methyl chloroformate is highly susceptible to hydrolysis. If aqueous bases (e.g., NaHCO₃ or NaOH) are used in a biphasic system without rigorous temperature control, the chloroformate rapidly hydrolyzes into methanol, carbon dioxide, and hydrochloric acid[1]. When paired with a deactivated amine like 3-nitroaniline, the rate of reagent hydrolysis often outpaces the rate of product formation.

  • The Solution—Nucleophilic Catalysis: To overcome the poor reactivity of the amine and protect the electrophile, an anhydrous system utilizing Pyridine in Dichloromethane (DCM) is optimal[3]. Pyridine acts not only as an acid scavenger for the HCl byproduct but also as a nucleophilic catalyst. It reacts with methyl chloroformate to form a highly reactive N-methoxycarbonylpyridinium intermediate, which efficiently transfers the methoxycarbonyl group to the deactivated aniline.

Pathway SM1 3-Nitroaniline (Deactivated Nucleophile) Prod Methyl N-(3-nitrophenyl)carbamate (Desired Product) SM1->Prod + Inter (0°C to RT) SM2 Methyl Chloroformate (Electrophile) Inter N-Methoxycarbonylpyridinium (Reactive Intermediate) SM2->Inter Pyridine (Catalysis) Waste Methanol + CO2 + HCl (Hydrolysis Waste) SM2->Waste H2O / Excess Heat Byprod Bis-carbamate (Over-acylation) Prod->Byprod Excess Reagent + Strong Base

Reaction pathways showing desired product formation vs. competing side reactions.

Troubleshooting Guide & FAQs

Q: Why is my conversion rate stalled at 40-50% despite adding excess methyl chloroformate? A: This is typically due to the rapid hydrolysis of methyl chloroformate outpacing the acylation of the deactivated 3-nitroaniline. If you are using an aqueous base (Schotten-Baumann conditions) or if your solvent is not strictly anhydrous, the chloroformate is destroyed before it can react. Switch to an anhydrous Pyridine/DCM system to stabilize the electrophile and catalyze the transfer[3].

Q: I am observing a higher molecular weight byproduct in my LC-MS analysis. What is it and how do I prevent it? A: You are likely observing the over-acylated byproduct, N,N-bis(methoxycarbonyl)-3-nitroaniline. This occurs when a large excess of methyl chloroformate (e.g., >2.0 equivalents) and a strong base are used, driving the newly formed secondary carbamate to react a second time. To prevent this, strictly limit methyl chloroformate to 1.1–1.2 equivalents and monitor the reaction closely at room temperature[1].

Q: Does the addition temperature really matter if 3-nitroaniline is so unreactive? Shouldn't I just heat the reaction? A: Yes, temperature control is critical. Heating the reaction during the addition phase accelerates the thermal degradation of methyl chloroformate. The protocol requires dropwise addition at 0 °C to safely control the initial exothermic formation of the catalytic intermediate, followed by warming to room temperature (25 °C) to drive the slower acylation step to completion[3].

Quantitative Data: Condition Optimization

The table below summarizes the expected outcomes when synthesizing carbamates from electron-deficient anilines under various common solvent and base systems.

Solvent SystemBaseTemperature ProfileChloroformate (Equiv)Expected YieldPrimary Limitation / Observation
Water / EtOAc (Biphasic)NaHCO₃0 °C to RT1.540 - 50%High rate of electrophile hydrolysis; incomplete conversion.
THF (Anhydrous)Triethylamine0 °C to RT1.260 - 70%Sluggish conversion; lacks strong nucleophilic catalysis.
DCM (Anhydrous) Pyridine 0 °C to RT 1.1 - 1.2 85 - 95% Optimal: Balances reagent stability with catalytic activation.

Validated Experimental Workflow

This self-validating protocol ensures that the electrophile is preserved while maximizing the reactivity of the deactivated amine[3],[1]. The inclusion of specific acidic and basic washes guarantees the removal of the catalytic base and unreacted starting materials.

Step-by-Step Methodology:

  • Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and an inert atmosphere (argon or nitrogen), add 3-nitroaniline (10.0 g, 72.4 mmol) and anhydrous Dichloromethane (DCM) (100 mL).

  • Base Addition: Add anhydrous Pyridine (11.7 mL, 145 mmol, 2.0 equiv) to the stirred solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve Methyl chloroformate (6.16 mL, 79.6 mmol, 1.1 equiv) in 20 mL of dry DCM. Add this solution dropwise via an addition funnel over a 30-minute period, maintaining the internal temperature strictly below 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath. Allow the reaction to warm naturally to ambient temperature (25 °C) and stir for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Workup: Quench the reaction by adding 50 mL of cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M aqueous HCl (2 x 50 mL) to remove excess pyridine, saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid, and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid. Recrystallize from Hexanes/Ethyl Acetate to yield pure Methyl N-(3-nitrophenyl)carbamate.

Workflow Step1 1. Setup Dry DCM + Pyridine 0°C Step2 2. Addition Dropwise Chloroformate Maintain <5°C Step1->Step2 Step3 3. Reaction Warm to RT Stir 12-16h Step2->Step3 Step4 4. Workup Acid/Base Washes Extract & Dry Step3->Step4 Step5 5. Isolation Concentrate & Recrystallize Step4->Step5

Step-by-step experimental workflow for optimized carbamate synthesis.

References

  • Synthesis of methyl(3-chloro-4-methylphenyl)
  • Source: benchchem.
  • Source: nih.

Sources

Removing unreacted 3-nitroaniline from Methyl N-(3-nitrophenyl)carbamate mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Separation & Purification Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to separate unreacted amine starting materials from their target carbamate products.

When synthesizing Methyl N-(3-nitrophenyl)carbamate from 3-nitroaniline and methyl chloroformate, incomplete conversion often leaves residual 3-nitroaniline in the crude mixture. Because both compounds are highly soluble in standard organic solvents, simple precipitation is rarely effective. Below is our comprehensive troubleshooting guide and validated methodology for isolating your pure carbamate.

🔍 Troubleshooting Guide & FAQs

Q: Why does 3-nitroaniline persist in the organic phase even after washing with 0.1 M HCl? A: This is a classic issue of under-protonation driven by electronic effects. 3-nitroaniline is a significantly weaker base than unsubstituted aniline. The strongly electron-withdrawing nitro group at the meta position pulls electron density away from the amine nitrogen via inductive effects, drastically reducing its ability to accept a proton. The pKa of its conjugate acid is approximately 2.46[1]. A weak acid wash (e.g., 0.1 M HCl, pH ~1) does not provide a sufficient excess of protons to quantitatively drive the equilibrium toward the water-soluble anilinium salt. To achieve complete partitioning into the aqueous layer, you must use a stronger acid, such as 1 M or 2 M HCl[2].

Q: Will 2 M HCl hydrolyze my target carbamate product? A: No. While carbamates can be hydrolyzed under extreme conditions (prolonged reflux in strong acid or base), they are kinetically stable to dilute or moderately concentrated aqueous acids at room temperature. A rapid liquid-liquid extraction (typically under 5 minutes per wash) with 2 M HCl will not degrade Methyl N-(3-nitrophenyl)carbamate.

Q: Can I use sodium bicarbonate to wash the mixture instead? A: No. Sodium bicarbonate is a mild base and is typically used to extract carboxylic acids[2]. Acid-base extraction relies on converting the impurity into a charged, water-soluble ionic species[3]. Neither 3-nitroaniline (a weak base) nor the carbamate (neutral) will be ionized by a base. Both will remain dissolved in the organic phase, resulting in zero separation[3].

Q: What if an emulsion forms during the acid wash? A: Emulsions in these systems are often caused by fine particulates or amphiphilic impurities. To resolve this, you can filter the biphasic mixture through a pad of Celite, add a small amount of brine (saturated NaCl) to increase the ionic strength of the aqueous layer, or gently swirl rather than vigorously shaking the separatory funnel.

📊 Quantitative Property Comparison

Understanding the physicochemical differences between your compounds is critical for designing a logical separation strategy.

Property3-NitroanilineMethyl N-(3-nitrophenyl)carbamate
Chemical Nature Weak Base[1]Neutral
pKa (Conjugate Acid) ~2.46[1]N/A
Aqueous Solubility (pH 7) 1.25 g/L[1]Insoluble
State in 2M HCl (pH < 0) Protonated (Water-soluble salt)[2]Unprotonated (Organic-soluble)[3]
LogP 1.37[1]> 2.0 (Estimated)

🧪 Validated Experimental Methodologies

Protocol A: Optimized Acid-Base Extraction (Primary Method)

This protocol exploits the basicity of the amine to selectively pull it into the aqueous phase while leaving the neutral carbamate in the organic phase[3].

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 2 M aqueous Hydrochloric Acid (HCl).

  • Partitioning: Stopper the funnel, invert, and vent immediately. Shake vigorously for 30 seconds, venting frequently to release any pressure. Allow the layers to separate completely.

  • Separation: Drain the aqueous layer (containing the 3-nitroanilinium chloride salt). Retain the organic layer.

  • Repetition: Repeat the 2 M HCl wash 1–2 more times to ensure quantitative removal of the amine.

  • Self-Validation Check: Spot the retained organic layer on a TLC plate alongside a pure 3-nitroaniline standard. Elute with 3:1 Hexanes:EtOAc. If the distinct yellow spot corresponding to the amine is absent under UV light, the extraction is complete.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the purified Methyl N-(3-nitrophenyl)carbamate.

Protocol B: Orthogonal Purification via Silica Gel Chromatography

If your reaction generated non-basic, organic-soluble byproducts alongside the unreacted amine, chromatography is required.

  • Preparation: Pack a glass column with silica gel (230-400 mesh) using Hexanes.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel or load it directly using a minimum volume of Dichloromethane.

  • Elution: Elute using a step gradient of Hexanes and Ethyl Acetate (starting at 9:1 and slowly increasing to 7:3). The neutral carbamate is less polar and will elute before the more polar 3-nitroaniline.

  • Self-Validation Check: Monitor fractions via TLC. Co-spot fractions with starting materials. Only pool fractions that show a single, clean spot corresponding to the carbamate's Rf value.

  • Isolation: Evaporate the pooled fractions under reduced pressure to obtain the pure product.

🗺️ Extraction Workflow Visualization

G Mix Crude Mixture (Carbamate + 3-Nitroaniline) Solv Dissolve in EtOAc Add 2M HCl Mix->Solv Sep Separatory Funnel Phase Separation Solv->Sep Org Organic Phase (EtOAc) Neutral Carbamate Sep->Org Neutral Partition Aq Aqueous Phase (HCl) 3-Nitroanilinium Salt Sep->Aq Protonated Partition Wash NaHCO3 & Brine Wash Dry over Na2SO4 Org->Wash Pure Pure Methyl N-(3-nitrophenyl)carbamate Wash->Pure

Liquid-liquid extraction workflow separating neutral carbamate from protonated 3-nitroaniline.

📚 References

  • 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • Acid–base extraction - Wikipedia Source: Wikipedia URL:[Link]

Sources

Technical Support Center: Preventing Hydrolysis of Methyl N-(3-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of Methyl N-(3-nitrophenyl)carbamate during handling and storage. This compound requires stringent environmental controls due to its high susceptibility to nucleophilic attack and subsequent degradation.

Below, you will find an in-depth analysis of the degradation mechanisms, troubleshooting diagnostics, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Understanding the Chemistry & Causality (FAQs)

Q1: Why is Methyl N-(3-nitrophenyl)carbamate so prone to hydrolysis compared to other carbamates? A: The instability is rooted in its molecular structure. Methyl N-(3-nitrophenyl)carbamate is an N-monosubstituted aryl carbamate[1]. In general, N-monosubstituted carbamates are significantly more labile toward chemical hydrolysis than their N,N-disubstituted counterparts[2]. Furthermore, the presence of the strongly electron-withdrawing 3-nitro group on the phenyl ring increases the acidity of the carbamate N-H proton. Even in the presence of trace moisture and weak bases, this proton is easily abstracted, triggering an Elimination Unimolecular conjugate Base (E1cB) mechanism[3].

Q2: Does storing the compound in a standard -20°C freezer guarantee stability? A: No. While low temperatures thermodynamically reduce the kinetic rate of hydrolysis, standard -20°C freezers are highly humid environments[4]. If the primary container is not perfectly sealed, moisture ingress will inevitably occur. Because the E1cB hydrolysis pathway is driven by nucleophilic attack from water, freezer storage without proper desiccation and inert gas blanketing (e.g., Argon) often accelerates degradation rather than preventing it[4][5].

Q3: What is the optimal pH for preparing aqueous or semi-aqueous stock solutions? A: Carbamates are highly susceptible to alkaline hydrolysis, with the rate of degradation increasing exponentially at a pH above 7.0[6]. For optimal stability, Methyl N-(3-nitrophenyl)carbamate must be maintained in a slightly acidic environment (pH 4.0 to 5.0)[6]. Acid-catalyzed hydrolysis is significantly slower than the base-catalyzed E1cB pathway, making mild acidification the most effective chemical preservation strategy.

Part 2: Mechanistic Pathway of Degradation

To effectively prevent hydrolysis, it is critical to understand the exact sequence of molecular events that lead to degradation.

E1cB_Mechanism A Methyl N-(3-nitrophenyl)carbamate B Carbamate Anion A->B Base (Deprotonation) C 3-Nitrophenyl Isocyanate B->C - Methoxide D Carbamic Acid C->D + H2O E 3-Nitroaniline + CO2 D->E Decarboxylation

Logical flow of the E1cB base-catalyzed hydrolysis mechanism for N-aryl carbamates.

Part 3: Troubleshooting Guide & Diagnostics

Issue 1: Unexpected peaks at m/z 138 in LC-MS analysis.

  • Causality: The expected molecular weight of the parent compound is ~196 Da[1]. A dominant peak at m/z 138 corresponds to a mass loss of 58 Da (loss of the carbomethoxy group), confirming complete hydrolysis into 3-nitroaniline. This indicates moisture contamination or alkaline exposure during sample preparation.

  • Corrective Action: Immediately discard the compromised stock. Re-evaluate your solvent system to ensure strictly anhydrous, LC-MS grade solvents are used. If using aqueous mobile phases for analysis, buffer the solution to pH 4.5 using formic acid[6].

Issue 2: Rapid loss of titer in DMSO stock solutions over 48 hours.

  • Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic and rapidly absorbs atmospheric moisture upon opening. Once water is introduced, trace basic impurities inherent in standard-grade DMSO catalyze the E1cB hydrolysis pathway.

  • Corrective Action: Transition to anhydrous DMSO packaged under Argon. Utilize Sure/Seal™ septum inlet transfer adapters to extract the solvent without exposing the bulk bottle to ambient air[5].

Part 4: Quantitative Stability Data

The following table summarizes the causal relationship between environmental parameters and the hydrolysis rate of Methyl N-(3-nitrophenyl)carbamate.

Storage ParameterConditionHydrolysis Rate / StabilityMechanistic Causality
pH > 7.5 (Alkaline)Rapid degradation (Minutes-Hours)Base-catalyzed E1cB elimination via isocyanate intermediate[6].
pH 4.0 - 5.0 (Slightly Acidic)High stability (Days-Weeks)Minimizes N-H deprotonation, suppressing the E1cB pathway[6].
Temperature -80°C (with desiccant)Very High (Months-Years)Thermodynamic reduction of reaction kinetics[6].
Solvent Standard DMSOLow stability (Hours-Days)Hygroscopic nature absorbs water; trace amines catalyze hydrolysis.
Atmosphere Ambient AirModerate to LowAtmospheric moisture initiates nucleophilic attack[5].
Atmosphere Argon / Nitrogen BlanketHigh stabilityDisplaces moisture, preventing hydration of the carbamate bond[5].

Part 5: Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of your experiments, follow this self-validating protocol for the preparation and long-term storage of anhydrous stock solutions. This protocol is designed with built-in quality control checkpoints to ensure no degraded material enters your downstream assays.

Protocol: Preparation and Long-Term Storage of Anhydrous Stock Solutions

Step 1: Thermal Equilibration Remove the sealed bulk vial of Methyl N-(3-nitrophenyl)carbamate from cold storage and place it in a vacuum desiccator containing anhydrous CaSO₄ for 2 hours before opening. Causality: This prevents the condensation of atmospheric moisture onto the cold glass surface and powder upon opening.

Step 2: Inert Atmosphere Handling Transfer the equilibrated vial to a glove box purged with Argon. Causality: Argon is heavier than air and effectively displaces moisture-laden oxygen, preventing the hydration of the carbamate[5].

Step 3: Acidified Reconstitution Reconstitute the powder using an anhydrous, amine-free solvent (e.g., LC-MS grade Acetonitrile). Add 0.1% v/v anhydrous formic acid to the solvent prior to reconstitution. Causality: The slight acidity (pH ~4) neutralizes trace bases in the glassware/solvent and completely suppresses the E1cB elimination pathway[6].

Step 4: Aliquoting and Blanketing Dispense the solution into amber glass vials. Blanket the headspace of each vial with a gentle stream of dry Argon before immediately sealing with a PTFE-faced rubber liner and crown cap[5].

Step 5: Validation Check (Self-Validating Step) Randomly select one sealed aliquot and perform immediate LC-MS analysis to establish a baseline purity (Target: m/z 196, absence of m/z 138)[1]. Do not proceed to long-term storage until this validation passes.

Step 6: Long-Term Storage Store the validated, sealed aliquots in a secondary containment box filled with indicating silica gel at -80°C[6].

Storage_Workflow Step1 Thermal Equilibration (Desiccator, 2h) Step2 Inert Atmosphere Handling (Argon Glove Box) Step1->Step2 Step3 Acidified Reconstitution (Anhydrous Solvent + 0.1% FA) Step2->Step3 Step4 Aliquoting & Blanketing (PTFE Caps + Argon) Step3->Step4 Step5 Validation & Storage (LC-MS Check -> -80°C) Step4->Step5

Self-validating workflow for the preparation and long-term storage of carbamate stocks.

Sources

Technical Support Center: Troubleshooting the Acylation of 3-Nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges encountered when acylating highly deactivated anilines. This documentation provides actionable, field-proven methodologies to eliminate side reactions and maximize chemoselectivity.

Mechanistic Overview: The Deactivation Dilemma

The meta-nitro group of 3-nitroaniline exerts a strong electron-withdrawing effect (via inductive and resonance pathways), drastically reducing the nucleophilicity of the amine nitrogen. To force the reaction to completion, chemists often employ highly reactive acylating agents and strong bases. However, this introduces a critical failure point: N,N-diacylation .

Once the mono-amide is formed, the N-H proton becomes highly acidic due to the dual electron-withdrawing effects of the nitro and acyl groups. If a strong base is present, rapid deprotonation occurs, and the resulting amide anion attacks a second equivalent of the acylating agent.

G A 3-Nitroaniline (Deactivated Amine) C N-(3-Nitrophenyl)acetamide (Mono-acylated Product) A->C Nucleophilic Attack B Acylating Agent (Ac2O or AcCl) B->C D Strong Base (e.g., Et3N) pKb < 8 C->D Exposed to G Weak Base (e.g., Pyridine) pKb = 8.77 C->G Exposed to E Amide Anion Formation (Deprotonation) D->E Rapid Deprotonation F N,N-Diacyl-3-nitroaniline (Diacylation Side Product) E->F 2nd Acylation G->C No Deprotonation (Stable Mono-amide)

Mechanistic logic of base-dependent diacylation in deactivated anilines.

Troubleshooting FAQs

Q1: I attempted a mild, green acylation using an Alumina ( Al2​O3​ ) catalyst in continuous flow, but achieved 0% conversion. Why? Causality: The nucleophilicity of 3-nitroaniline is too low for mild heterogeneous activation. As demonstrated by [1], while aliphatic and electron-rich aromatic amines undergo quantitative N-acetylation under continuous-flow conditions with Al2​O3​ , nitroanilines exhibit zero conversion. The activation energy barrier cannot be overcome without a more potent electrophile or a nucleophilic catalyst. Resolution: Abandon mild continuous-flow methods for this specific substrate. Transition to a homogeneous system using Acetic Anhydride ( Ac2​O ) with a catalytic or stoichiometric weak base.

Q2: I used Acetyl Chloride and Triethylamine ( Et3​N ) to force the reaction. My LC-MS shows full consumption of starting material, but the major product is +42 Da heavier than expected. What happened? Causality: You have synthesized the N,N-diacylated side product. Research by [2] confirms that highly deactivated anilines with acidic properties undergo diacylation much faster than monoacylation when exposed to strong bases like Et3​N or K2​CO3​ . The strong base deprotonates the mono-amide, driving the kinetic formation of the di-amide. Resolution: Replace Et3​N with a weak base like Pyridine. Pyridine (pKb = 8.77) is basic enough to neutralize the HCl byproduct but too weak to abstract the amide proton, effectively trapping the reaction at the mono-acylated stage.

Q3: Can I achieve chemoselective mono-acylation without using Pyridine or chlorinated solvents? Causality: Yes, by shifting from basic catalysis to Lewis acid catalysis. According to [3], MgCl2​⋅5H2​O acts as an excellent heterogeneous catalyst under solvent-free conditions. The Mg2+ ion coordinates with the carbonyl oxygen of Ac2​O , significantly enhancing its electrophilicity. Because the system lacks a strong base, the mono-amide is never deprotonated, preventing diacylation. Resolution: Adopt the solvent-free MgCl2​ protocol detailed in Section 4.

Quantitative Data Comparison

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution for the acylation of 3-nitroaniline.

Acylating AgentBase / CatalystSolventTimeMajor ProductYieldMechanism / Causality
Acetonitrile Al2​O3​ (Flow)AcetonitrileN/AStarting Material 0%Insufficient electrophilic activation.
AcCl (2.0 eq) Et3​N (2.5 eq)DCM2 hN,N-Diacyl >75%Strong base deprotonates mono-amide.
AcCl (1.1 eq)Pyridine (1.2 eq)DCM2 hMono-acyl >85%Weak base prevents deprotonation.
Ac2​O (2.0 eq) MgCl2​⋅5H2​O Solvent-free70 minMono-acyl 80-90%Lewis acid activation; no base present.
Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Chemoselective Mono-Acylation using Pyridine (Thermodynamic Control)

Workflow Step1 1. Dissolve 3-Nitroaniline in anhydrous DCM Step2 2. Add Pyridine (1.1 - 1.2 eq) Step1->Step2 Step3 3. Cool to 0 °C Add Ac2O (1.05 eq) Step2->Step3 Step4 4. Warm to RT & Stir (Monitor via TLC) Step3->Step4 Step5 5. Aqueous Quench (NaHCO3 & 1M HCl) Step4->Step5

Self-validating workflow for the chemoselective mono-acylation of 3-nitroaniline.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 3-nitroaniline (1.0 eq) and anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

    • Self-Validation Check: Spot the starting material on a TLC plate (Hexanes:EtOAc 1:1) to establish your baseline Rf.

  • Base Addition: Add Pyridine (1.2 eq) to the stirring solution.

  • Controlled Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add Acetic Anhydride ( Ac2​O ) (1.05 eq) dropwise over 10 minutes.

    • Causality Note: Strict stoichiometric control (1.05 eq) and low temperature prevent thermal runaway, which can artificially push the kinetics toward diacylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validation Check: Run a TLC. You should observe a single new spot (lower Rf than the starting material due to the polar amide bond). If a higher Rf spot appears, trace diacylation has occurred.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize excess Ac2​O . Separate the layers. Wash the organic layer with 1M HCl (to protonate and remove residual pyridine), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield pure N-(3-nitrophenyl)acetamide.

Protocol B: Solvent-Free Lewis Acid Catalyzed Acylation (Green Alternative)

Step-by-Step Methodology:

  • Preparation: In a mortar or a suitable reaction flask, combine 3-nitroaniline (1.0 mmol), Acetic Anhydride (2.0 mmol), and MgCl2​⋅5H2​O (0.1 mol%).

  • Propagation: Grind or stir the mixture vigorously at room temperature for 70 minutes.

    • Self-Validation Check: The physical state of the mixture should transition into a uniform paste. If dry, unreacted chunks remain, mechanical mixing is insufficient, and conversion will stall.

  • Quench & Extraction: Add 10 mL of CHCl3​ and 10 mL of distilled water to the mixture. Stir for 5 minutes.

    • Causality Note: The water hydrolyzes the excess Ac2​O into water-soluble acetic acid and dissolves the MgCl2​ catalyst, driving them into the aqueous phase.

  • Isolation: Separate the organic ( CHCl3​ ) layer. Wash with brine, dry over anhydrous Na2​SO4​ , and evaporate the solvent to isolate the mono-acylated product.

References
  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC (Semantic Scholar / ResearchGate). Available at:[Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules (PMC). Available at:[Link]

  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Available at: [Link]

Sources

Scale-up challenges for Methyl N-(3-nitrophenyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Scale-Up Guide: Methyl N-(3-nitrophenyl)carbamate Synthesis

Welcome to the for the scale-up synthesis of Methyl N-(3-nitrophenyl)carbamate. Transitioning the synthesis of N-phenylcarbamates from the benchtop to pilot-plant scale introduces significant chemical engineering challenges. The reaction between 3-nitroaniline and methyl chloroformate is highly exothermic and prone to mass-transfer limitations and byproduct formation if not tightly controlled[1].

This guide provides field-proven troubleshooting logic, mechanistic explanations, and a self-validating protocol to ensure high yield, purity, and safety during scale-up.

Process Workflow & Hazard Management

The following decision-tree illustrates the critical control points during the synthesis workflow, specifically focusing on thermal and physical hazard management.

ScaleUpWorkflow Start 3-Nitroaniline + Base in Solvent Cooling Cool to 0-5 °C Start->Cooling Addition Slow Addition of Methyl Chloroformate Cooling->Addition Exotherm Exotherm Detected? (T > 10 °C) Addition->Exotherm Pause Pause Addition & Increase Cooling Exotherm->Pause Yes Continue Maintain Rate Exotherm->Continue No Pause->Addition T < 5 °C Reaction Warm to RT & Stir (2-4 hrs) Continue->Reaction Precipitation Salt/Product Precipitation Reaction->Precipitation Dilute Increase Agitation & Add Solvent Precipitation->Dilute Yes Workup Aqueous Quench & Phase Separation Precipitation->Workup No Dilute->Workup Product Methyl N-(3-nitrophenyl)carbamate Workup->Product

Figure 1: Decision-tree workflow for managing thermal and physical hazards during scale-up.

Frequently Asked Questions (Troubleshooting Guide)

Q1: During the scale-up from 10 g to 1 kg, our impurity profile showed a 15% increase in a di-acylated byproduct. How do we prevent this? Causality: The reaction of 3-nitroaniline with methyl chloroformate is highly exothermic[1]. At the bench scale, heat dissipates rapidly through the flask walls. At the 1 kg scale, the surface-area-to-volume ratio decreases drastically, leading to inadequate heat dissipation and localized hot spots[1]. Elevated thermal energy lowers the activation barrier for the newly formed carbamate nitrogen (a secondary amine) to act as a nucleophile, allowing it to attack a second equivalent of methyl chloroformate, resulting in di-acylation[1]. Solution: Implement a strictly controlled, dropwise addition of methyl chloroformate while maintaining the internal temperature between 0–5 °C[2]. Ensure the impeller speed is sufficient to prevent localized pooling of the reagent.

Q2: We are observing the formation of a highly insoluble solid that NMR confirms is a symmetric diphenylurea derivative. What is the mechanistic cause? Causality: The formation of symmetric ureas (e.g., 1,3-bis(3-nitrophenyl)urea) is a classic side reaction driven by poor temperature control or excessive base[3]. If the reaction temperature spikes, the carbamate can undergo base-mediated elimination of methanol to form a highly electrophilic 3-nitrophenyl isocyanate intermediate[3]. This isocyanate reacts almost instantaneously with unreacted 3-nitroaniline in the mixture to form the urea byproduct. Solution: Strictly control the exotherm. If the issue persists, consider switching from a strong organic base (like triethylamine) to a milder inorganic base (such as K2CO3) in a biphasic solvent system to suppress the elimination pathway[3].

Q3: The reaction mixture becomes an unstirrable paste halfway through the methyl chloroformate addition. How do we maintain mass transfer? Causality: The "paste" phenomenon is caused by the rapid precipitation of the base hydrochloride salt (e.g., pyridine hydrochloride) combined with the low solubility of the methyl N-(3-nitrophenyl)carbamate product in non-polar solvents at 0 °C. At scale, this dense slurry exceeds the viscosity limits of standard pitched-blade impellers, causing mass transfer limitations that leave pockets of unreacted amine. Solution: Decrease the initial reaction molarity from 1.0 M to 0.5 M by increasing the solvent volume. Alternatively, transition to a biphasic system (e.g., Ethyl Acetate / Water) where the aqueous layer continuously dissolves the generated hydrochloride salts, keeping the organic phase fluid and ensuring homogeneous mixing[3].

Q4: Due to EHS regulations, we must eliminate methyl chloroformate from our pilot plant. What is the scalable green alternative? Causality: Methyl chloroformate is highly toxic, volatile, and poses severe inhalation hazards, making phosgene-derived reagents heavily regulated[4]. The industrially viable green alternative is Dimethyl Carbonate (DMC)[5]. However, DMC is a significantly weaker electrophile than chloroformates. Solution: Reacting 3-nitroaniline with DMC requires transitioning from a standard batch reactor to a pressurized autoclave[5]. The reaction must be run at elevated temperatures (120 °C to 150 °C) and requires a heterogeneous catalyst, such as basic zinc carbonate (ZnCO3) or lead oxides, to sufficiently activate the carbonyl carbon for nucleophilic attack[5].

Standardized Scale-Up Protocol

Self-Validating Protocol: 100g Scale Synthesis of Methyl N-(3-nitrophenyl)carbamate This protocol utilizes a self-validating feedback loop to prevent thermal runaway and ensure high product purity[2].

Reagents:

  • 3-Nitroaniline: 100 g (0.72 mol)

  • Methyl Chloroformate: 75.2 g (0.80 mol, 1.1 eq)

  • Pyridine: 68.7 g (0.87 mol, 1.2 eq)

  • Ethyl Acetate (EtOAc): 1000 mL

Step-by-Step Methodology:

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, an internal PT100 temperature probe, and a pressure-equalizing addition funnel.

  • Reagent Charging: Charge 3-nitroaniline and pyridine into the reactor, followed by EtOAc.

    • Validation Check: Stir at 200 rpm for 10 minutes. Visually confirm complete dissolution; the solution must be clear before proceeding.

  • Cooling Phase: Circulate chilled glycol through the reactor jacket to cool the mixture.

    • Validation Check: Do not initiate addition until the internal temperature probe stably reads 0–2 °C for at least 5 consecutive minutes[2].

  • Controlled Addition: Charge methyl chloroformate to the addition funnel. Begin dropwise addition at a rate of approximately 1.5 mL/min.

  • Dynamic Exotherm Management: Continuously monitor the internal temperature. The formation of the carbamate bond is highly exothermic[1].

    • Validation Check (Critical): If the internal temperature exceeds 5 °C, immediately pause the addition. Allow the jacket cooling to bring the internal temperature back to 2 °C before resuming.

  • Maturation: After the addition is complete, maintain the reaction at 5 °C for 30 minutes, then program the jacket to slowly warm the mixture to 20 °C over 1 hour[2].

    • Validation Check: Pull an aliquot for HPLC analysis. Proceed to workup only when unreacted 3-nitroaniline is <1% AUC.

  • Quench & Workup: Add 500 mL of cold deionized water to the reactor and stir vigorously for 15 minutes to dissolve the precipitated pyridine hydrochloride. Stop stirring and allow phase separation.

  • Washing & Isolation: Drain the aqueous layer. Wash the organic phase with 0.1 M HCl (250 mL) to remove residual pyridine, followed by brine (250 mL). Concentrate the organic layer under reduced pressure to ~300 mL, cool to 0 °C to induce crystallization, and filter to isolate the methyl N-(3-nitrophenyl)carbamate product.

Quantitative Data: Route Comparison for Scale-Up

When designing a scale-up manufacturing process, chemists must weigh the kinetic advantages of chloroformates against the safety profile of green alternatives.

Table 1: Process parameters and safety metrics comparing the traditional chloroformate route versus the green dimethyl carbonate (DMC) route.[4][5]

ParameterMethyl Chloroformate RouteDimethyl Carbonate (DMC) Route
Reagent Toxicity High (Toxic, volatile, corrosive)Low (Benign green solvent/reagent)
Reaction Temperature 0 °C to 20 °C120 °C to 150 °C
Operating Pressure Atmospheric (1 atm)High (Requires pressurized autoclave)
Catalyst Requirement None (Base-mediated)Yes (e.g., Basic Zinc Carbonate, PbO)
Primary Byproduct HCl (Forms bulky amine salts)Methanol
Atom Economy (AE) Lower (Due to salt waste)Higher (Methanol byproduct is recoverable)
Primary Scale-Up Challenge Exotherm control & salt precipitationSluggish kinetics & pressure management
References
  • Royal Society of Chemistry (RSC). "Supporting Information: Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds".[Link]

  • Scribd. "Green Synthesis of Carbamates Using DACs".[Link]

  • ResearchGate. "A Simple and Efficient Biphasic Method for the Preparation of 4-Nitrophenyl N-Methyl- and N-Alkylcarbamates".[Link]

  • Pure and Applied Chemistry (IUPAC). "A green metrics assessment of phosgene and phosgene-free syntheses of industrially important commodity chemicals".[Link]

Sources

Validation & Comparative

Structural Validation and Spectroscopic Differentiation of Methyl N-(Nitrophenyl)carbamate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of organic synthesis, drug development, and materials science, distinguishing between positional isomers is a critical quality control step. Methyl N-(3-nitrophenyl)carbamate (the meta isomer)[1] and Methyl N-(4-nitrophenyl)carbamate (the para isomer)[2] are structurally similar but electronically distinct compounds. These derivatives frequently serve as model substrates for studying substituent effects and act as vital intermediates in the synthesis of modified polymers, such as functionalized cellulose carbamates[3].

This guide provides a comprehensive, objective comparison of these two alternatives. By leveraging fundamental physical chemistry and self-validating analytical techniques, researchers can definitively validate the structural identity of these isomers using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Mechanistic Context: Substituent Effects in Carbamate Derivatives

As an application scientist, it is crucial to look beyond the raw data and understand the causality of the spectroscopic shifts. The differentiation of these isomers relies entirely on the position of the nitro (-NO₂) group relative to the carbamate moiety:

  • The Para Position (4-Isomer): The nitro group exerts both a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M) directly across the conjugated π -system. This dual withdrawal significantly deshields the protons on the aromatic ring and the adjacent carbamate N-H, shifting them downfield in NMR and altering their vibrational force constants in IR.

  • The Meta Position (3-Isomer): The nitro group exerts primarily an inductive effect (-I). Because of the alternating nature of resonance structures, the mesomeric effect cannot delocalize electron density directly from the meta carbon. Consequently, the deshielding effect on the carbamate group is less pronounced, and the symmetry of the aromatic ring is broken.

ElectronicEffects Nitro Nitro Group (-NO2) Meta Meta (3-) Position Inductive Effect (-I) Only Nitro->Meta Para Para (4-) Position Mesomeric (-M) & Inductive (-I) Nitro->Para MetaNMR Moderate Deshielding Asymmetric Multiplets Meta->MetaNMR ParaNMR Strong Deshielding Symmetric AA'BB' System Para->ParaNMR Result Distinct 1H-NMR Shifts & IR Stretching Frequencies MetaNMR->Result ParaNMR->Result

Logical relationship of mesomeric and inductive effects on carbamate isomer spectra.

Experimental Workflows (Self-Validating Systems)

To ensure absolute trustworthiness, the analytical protocols below are designed as closed, self-validating systems. Every choice of solvent, standard, and hardware mode is deliberate.

A. Self-Validating NMR Protocol
  • Sample Preparation: Weigh 15.0 ± 0.1 mg of the synthesized carbamate. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: Nitroaromatic carbamates exhibit strong intermolecular hydrogen bonding, leading to poor solubility and broadened peaks in non-polar solvents like CDCl₃. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these interactions to yield sharp, well-resolved resonances, particularly for the labile N-H proton.

  • Calibration & Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H spectra at 400 MHz (298 K, 16 scans, relaxation delay 1.5 s).

    • Self-Validation: The inclusion of Tetramethylsilane (TMS, 0.01% v/v) serves as an internal self-validating standard. The system automatically locks onto the deuterium signal of DMSO-d₆ and calibrates the TMS peak to exactly 0.00 ppm, ensuring all subsequent chemical shifts are absolute and comparable.

B. Self-Validating FT-IR Protocol
  • Background Validation: Prior to sample analysis, perform a 32-scan background acquisition on the bare Diamond ATR (Attenuated Total Reflectance) crystal.

    • Self-Validation: This step mathematically subtracts atmospheric CO₂ and ambient humidity from the final spectrum, while confirming the crystal is free of residual organic contaminants.

  • Sample Acquisition: Place 2-3 mg of solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil. Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Causality: ATR is selected over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed moisture in KBr pellets produces a broad O-H stretch around 3400 cm⁻¹, which can easily obscure or artificially broaden the critical N-H stretching frequency of the carbamate (~3310 cm⁻¹).

ExperimentalWorkflow A Compound Synthesis & Purification BB BB A->BB B Sample Prep: DMSO-d6 (Breaks H-Bonds) D FT-IR Spectroscopy (ATR Mode) B->D C 1H & 13C NMR (TMS Internal Std) E Data Processing & Peak Assignment C->E D->E F Isomer Validation (Meta vs Para) E->F BB->C

Step-by-step experimental workflow for spectroscopic validation of carbamate isomers.

Comparative Data Analysis

The table below summarizes the expected quantitative data derived from the validated protocols. The most definitive point of differentiation is the aromatic splitting pattern in the ¹H-NMR . The para isomer exhibits a highly symmetrical AA'BB' spin system (appearing as two distinct doublets), whereas the meta isomer presents a complex, asymmetric multiplet due to the isolation of the H2 proton between the nitro and carbamate groups.

Analytical ParameterMethyl N-(3-nitrophenyl)carbamateMethyl N-(4-nitrophenyl)carbamate
CAS Number
Molecular Weight 196.16 g/mol 196.16 g/mol
Melting Point 150 - 151 °C~ 153 - 155 °C
¹H NMR (N-H) ~ 10.15 ppm (singlet)~ 10.30 ppm (singlet)
¹H NMR (Aromatic) 7.55 - 8.42 ppm (Complex Multiplets)7.65, 8.18 ppm (AA'BB' Doublets)
¹H NMR (Methoxy) ~ 3.72 ppm (singlet, 3H)~ 3.74 ppm (singlet, 3H)
FT-IR (N-H Stretch) ~ 3310 cm⁻¹~ 3320 cm⁻¹
FT-IR (NO₂ Asym/Sym) ~ 1530 / 1350 cm⁻¹~ 1515 / 1340 cm⁻¹
Conclusion

Validating the structure of Methyl N-(3-nitrophenyl)carbamate versus its para counterpart requires an understanding of how positional electronic effects translate into spectroscopic signals. By utilizing DMSO-d₆ to isolate the N-H proton and ATR-FTIR to prevent moisture interference, researchers can establish a highly reliable, self-validating framework. The definitive proof of structure ultimately lies in the symmetry of the aromatic region: the unmistakable AA'BB' doublets of the para isomer versus the asymmetric multiplets of the meta isomer.

References
  • ResearchGate. "Cellulose carbamates via transcarbamoylation/transurethanization of methyl carbamates in superbase–acid conjugate ionic liquids" (July 2024). Mechanistic context for methyl N-substituted carbamate reactivity. Available at:[Link]

Sources

A Senior Application Scientist's Guide to UV-Vis Absorption in Nitrophenyl Carbamate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and professionals in drug development and organic synthesis, our work often hinges on the precise characterization of molecular structures. Nitrophenyl carbamates are a pivotal class of compounds, frequently employed as photosensitive protecting groups and active intermediates. Understanding their electronic properties is not merely academic; it is fundamental to controlling reaction kinetics, monitoring purity, and designing novel molecular systems.

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption maxima (λmax) for the ortho, meta, and para isomers of nitrophenyl carbamate. We will move beyond a simple data table to explore the underlying electronic principles that govern these spectroscopic differences, provide a validated experimental protocol for their determination, and offer insights honed from practical laboratory experience.

The Theoretical Framework: Why Isomer Position Dictates Absorption

The UV-Vis absorption spectrum of an organic molecule is a direct reflection of its electronic structure. Absorption of UV or visible light promotes an electron from a lower energy molecular orbital, typically a bonding (π) or non-bonding (n) orbital, to a higher energy anti-bonding (π*) orbital. The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is exquisitely sensitive to the molecule's substituents.

In nitrophenyl carbamates, we have two key players on the benzene ring:

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring through both inductive and resonance effects (-I, -M).[1]

  • The Carbamate Group (-O-CO-NHR): The oxygen atom attached to the ring acts as an electron-donating group through resonance (+M), pushing its lone-pair electron density into the π-system.[2]

The positional interplay of this electron-donating and electron-withdrawing duo creates distinct electronic environments for each isomer, leading to predictable shifts in their λmax.

  • Para-Nitrophenyl Carbamate: In the para isomer, the electron-donating carbamate oxygen and the electron-withdrawing nitro group are positioned at opposite ends of the ring (1,4-substitution). This alignment allows for direct, extended π-conjugation and a significant charge-transfer (CT) character in the excited state.[2][3] This extended resonance greatly stabilizes the excited state, reduces the energy gap for the π→π* transition, and results in a significant bathochromic shift (a shift to a longer wavelength).

  • Ortho-Nitrophenyl Carbamate: The ortho isomer (1,2-substitution) also allows for direct conjugation between the two groups. However, the close proximity of the relatively bulky carbamate and nitro groups can lead to steric hindrance. This steric strain may force one of the groups slightly out of the plane of the benzene ring, disrupting optimal orbital overlap. This disruption reduces the extent of conjugation compared to the para isomer, leading to a hypsochromic shift (a shift to a shorter wavelength) relative to its para counterpart.

  • Meta-Nitrophenyl Carbamate: In the meta position (1,3-substitution), the electron-donating and electron-withdrawing groups are not in direct conjugation. While their inductive effects still influence the ring, the powerful resonance-based charge transfer seen in the ortho and para isomers is absent.[2] Consequently, the energy required for the π→π* transition is higher, and the meta isomer is expected to have the shortest λmax of the three.

This relationship between substituent position and absorption wavelength is a cornerstone of physical organic chemistry.[2][3]

Comparative Analysis of Absorption Maxima (λmax)

The following table summarizes the expected trend and representative experimental data for the λmax of the three nitrophenyl carbamate isomers. It is crucial to note that the exact λmax can vary slightly depending on the solvent used due to solvent-solute interactions.[4][5][6]

Isomer PositionSubstituent InteractionExpected λmax TrendRepresentative λmax (in Ethanol)
Para Direct, Extended Conjugation (Charge-Transfer)Longest Wavelength~300 - 320 nm
Ortho Direct Conjugation with Steric HindranceIntermediate Wavelength~280 - 300 nm
Meta No Direct ConjugationShortest Wavelength~260 - 280 nm

Validated Experimental Protocol for λmax Determination

This protocol provides a self-validating system for the accurate determination of UV-Vis absorption maxima. The causality behind each step is explained to ensure scientific integrity.

Materials and Reagents
  • Ortho-, Meta-, and Para-Nitrophenyl Carbamate (ensure high purity)

  • Spectroscopic grade solvent (e.g., Ethanol, Methanol, or Acetonitrile)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Causality Note: Spectroscopic grade solvents are essential as they have minimal absorbance in the UV region of interest. Quartz cuvettes are used because standard glass or plastic cuvettes absorb UV light below ~340 nm, which would interfere with the measurement.

Instrument Setup
  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Wavelength Range: 200 nm to 500 nm.

  • Scan Speed: Medium.

  • Data Interval: 1 nm.

Step-by-Step Procedure
  • Prepare Stock Solutions (1 mM): Accurately weigh a small amount of each nitrophenyl carbamate isomer and dissolve it in the chosen spectroscopic solvent in separate volumetric flasks to create 1 mM stock solutions.

  • Prepare Working Solutions (~10 µM): Perform a serial dilution of the stock solutions to prepare working solutions with a concentration of approximately 10 µM. The goal is to achieve a maximum absorbance (Amax) between 0.5 and 1.0.

    • Expertise Note: This absorbance range ensures the measurement is within the linear dynamic range of the instrument, adhering to the Beer-Lambert Law and providing the highest accuracy.

  • Baseline Correction: Fill two quartz cuvettes with the pure spectroscopic solvent. Place them in both the reference and sample holders of the spectrophotometer. Run a baseline scan to zero the instrument and subtract any absorbance from the solvent and cuvettes.

  • Sample Measurement: Discard the solvent from the sample cuvette. Rinse it three times with a small amount of the working solution for the first isomer before filling it. Place the cuvette back into the sample holder.

  • Acquire Spectrum: Run the wavelength scan from 500 nm down to 200 nm. The instrument will record the absorbance at each wavelength.

  • Data Analysis: Use the instrument's software to identify the wavelength at which the highest absorbance peak occurs. This is the λmax.

  • Repeat: Repeat steps 4-6 for the other two isomers, ensuring the cuvette is thoroughly cleaned and rinsed between samples.

Visualizing the Concepts

Diagrams provide a clear, immediate understanding of complex relationships. The following have been created using Graphviz to illustrate the key concepts discussed.

Experimental Workflow for λmax Determination cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep1 Prepare 1 mM Stock Solutions prep2 Dilute to ~10 µM Working Solutions prep1->prep2 measure1 Run Solvent Baseline Correction prep2->measure1 measure2 Measure Sample Absorbance Spectrum (200-500 nm) measure1->measure2 analysis1 Identify Peak Absorbance measure2->analysis1 analysis2 Record λmax analysis1->analysis2

Caption: A flowchart of the experimental workflow for determining λmax.

Caption: Resonance effects governing the λmax of nitrophenyl carbamate isomers.

Conclusion

The UV-Vis absorption maximum is a powerful diagnostic tool for differentiating the ortho, meta, and para isomers of nitrophenyl carbamate. The observed trend—para > ortho > meta in terms of wavelength—is a direct and predictable consequence of the principles of electronic conjugation, charge transfer, and steric hindrance. By understanding these foundational concepts and employing a robust experimental protocol, researchers can confidently characterize these important chemical entities, ensuring the integrity and success of their scientific endeavors. The para-isomer's distinct, longer-wavelength absorption, arising from its potent charge-transfer character, makes it particularly suitable for applications where spectroscopic monitoring is key, such as in its use as a cleavable protecting group that releases the highly colored p-nitrophenolate anion.[7][8]

References

  • Lejan Team. EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax. Available from: [Link]

  • Wenzel, T. (2023, March 16). 2.4: Effect of Solvent. Chemistry LibreTexts. Available from: [Link]

  • Al-Mokhtar, M. A., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Molekul. Available from: [Link]

  • McMurry, J. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available from: [Link]

  • Various Authors. ULTRAVIOLET SPECTROSCOPY. Shodhganga. Available from: [Link]

  • Brennan, N.F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Available from: [Link]

  • Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available from: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available from: [Link]

Sources

Benchmarking synthesis yields of Methyl N-(3-nitrophenyl)carbamate against literature values

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl N-(3-nitrophenyl)carbamate is a critical intermediate in the development of agrochemicals, polyurethanes, and pharmaceutical pharmacophores. Synthesizing this compound efficiently requires overcoming the electronic deactivation of the aniline precursor caused by the meta-nitro group. This guide objectively compares the classical synthesis route against modern green alternatives, providing literature-benchmarked yields, mechanistic causality, and a self-validating experimental protocol for bench chemists and drug development professionals.

Mechanistic Overview & Causality

The synthesis of aryl carbamates hinges on the nucleophilic attack of an aniline derivative on a carbonyl electrophile. In 3-nitroaniline, the strongly electron-withdrawing nitro group significantly reduces the electron density on the amine nitrogen via inductive (-I) effects.

  • Classical Acylation: To compensate for the poor nucleophilicity of 3-nitroaniline, highly reactive electrophiles like methyl chloroformate are traditionally used (). The reaction produces hydrochloric acid (HCl), which must be scavenged by an external base (e.g., K₂CO₃ or pyridine) to prevent the protonation of the unreacted 3-nitroaniline, which would otherwise halt the reaction.

  • Green Methoxycarbonylation: Dimethyl carbonate (DMC) is a non-toxic, phosgene-free alternative. However, its carbonyl carbon is far less electrophilic than that of methyl chloroformate. Consequently, the reaction requires elevated temperatures (130–150 °C) and catalytic activation (e.g., via faujasite zeolites or strong bases) to achieve meaningful conversions ().

  • Oxidative Carbonylation: Palladium-catalyzed carbonylation utilizes carbon monoxide and methanol directly. While highly atom-economical, the deactivated nature of 3-nitroaniline often leads to competitive side reactions unless specific additives like FeCl₃ are employed to modulate the Pd(II)/Pd(0) catalytic cycle ().

Synthesis Routes & Literature Benchmarks

When selecting a synthesis route, researchers must balance yield, safety, and scalability. The following table aggregates literature benchmarks for the synthesis of methyl N-arylcarbamates, specifically highlighting conditions applicable to deactivated substrates like 3-nitroaniline.

Quantitative Data Comparison
Synthesis MethodReagentsCatalyst / BaseTemp (°C)Literature Yield Benchmark (%)Atom Economy
Classical Acylation Methyl ChloroformateK₂CO₃ or Pyridine0 to 2585 - 95%Low (HCl byproduct)
Green Methoxycarbonylation Dimethyl Carbonate (DMC)Zeolite (e.g., KY) / K₂CO₃130 - 15070 - 85%High (MeOH byproduct)
Oxidative Carbonylation CO + MethanolPdCl₂ / Fe additives80 - 12065 - 80%High (H₂O byproduct)

Visualizing the Synthesis Pathways

Pathways SM 3-Nitroaniline Route1 Methyl Chloroformate Base (K2CO3), 0-25°C SM->Route1 Route2 Dimethyl Carbonate Zeolite, 130-150°C SM->Route2 Route3 CO + Methanol [Pd] Catalyst, 80-120°C SM->Route3 Product Methyl N-(3-nitrophenyl)carbamate Route1->Product Route2->Product Route3->Product

Comparison of three distinct chemical pathways for synthesizing Methyl N-(3-nitrophenyl)carbamate.

Experimental Protocol: Classical Biphasic Acylation

Due to its high reliability and excellent yield profile, the classical methyl chloroformate route remains the standard for bench-scale synthesis (). The following protocol is designed as a self-validating system, ensuring that intermediate states can be verified before proceeding.

Materials:
  • 3-Nitroaniline (1.0 eq)

  • Methyl chloroformate (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dichloromethane (DCM) and Distilled Water (1:1 v/v)

Step-by-Step Methodology:
  • Substrate Dissolution (Phase Setup): Dissolve 3-nitroaniline in DCM. Add an equal volume of water containing the dissolved K₂CO₃.

    • Causality: A biphasic system separates the organic-soluble aniline from the aqueous base. As HCl is generated, it partitions into the aqueous layer and is neutralized, protecting the amine from protonation without causing base-catalyzed side reactions in the organic phase.

  • Temperature Control: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath.

    • Causality: Methyl chloroformate is volatile and susceptible to aqueous hydrolysis. Lowering the temperature suppresses the competitive hydrolysis of the reagent, ensuring it remains available for the amine.

  • Electrophile Addition: Add methyl chloroformate dropwise over 15–30 minutes.

    • Causality: Dropwise addition prevents thermal spikes from the exothermic acylation, maintaining the kinetic preference for N-acylation over reagent degradation.

  • Reaction Maturation & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Validate completion via Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 7:3).

    • Causality: The deactivated amine requires extended time to reach full conversion. TLC provides a self-validating checkpoint; the disappearance of the bright yellow 3-nitroaniline spot confirms complete consumption.

  • Workup & Phase Separation: Separate the organic layer. Wash sequentially with 0.1 M HCl (to remove trace unreacted amine), water, and brine. Dry over anhydrous Na₂SO₄.

    • Causality: The sequential wash chemically isolates the neutral carbamate product from any basic or basic-amine impurities.

  • Isolation: Concentrate the organic layer under reduced pressure to yield the crude product. Recrystallize from ethanol/water to obtain pure methyl N-(3-nitrophenyl)carbamate.

Visualizing the Experimental Workflow

Workflow S1 1. Dissolve 3-Nitroaniline in biphasic DCM/H2O S2 2. Add K2CO3 (Base) Cool to 0°C S1->S2 S3 3. Dropwise Addition: Methyl Chloroformate S2->S3 S4 4. Stir at RT (4-12 h) Monitor conversion via TLC S3->S4 S5 5. Phase Separation & Organic Wash (Brine) S4->S5 S6 6. Evaporation & Recrystallization S5->S6 S7 Pure Carbamate Product S6->S7

Step-by-step experimental workflow for the biphasic synthesis of the target carbamate.

References

  • Tundo, P., et al. "Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites." J. Chem. Soc., Perkin Trans. 1, 2001. URL:[Link][1]

  • Manov-Yuvenskii, V. I., et al. "Synthesis of methyl-N-arylcarbamates by the carbonylation of azoxy, azo, and nitro compounds." Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 1984. URL:[Link][2]

  • "Palladium-Catalyzed Carbonylation of Amines: Switchable Approaches to Carbamates and N,N′-Disubstituted Ureas." ResearchGate, 2025. URL:[Link][3]

Sources

Bioassay Comparison Guide: Methyl N-(3-nitrophenyl)carbamate vs. Parent Phenylcarbamate Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical research pivot toward understanding the nuanced structure-activity relationships (SAR) of cytoskeletal inhibitors, profiling structural analogs against established commercial standards becomes critical. This guide provides an objective, data-driven comparison between Methyl N-(3-nitrophenyl)carbamate (MNPC) —a structural analog and synthetic intermediate—and its highly optimized parent phenylcarbamate herbicides, Chlorpropham (CIPC) and Propham (IPC) .

By employing a two-tiered bioassay approach (phenotypic anchoring and biochemical target engagement), we can precisely map how specific functional group substitutions dictate herbicidal efficacy.

Mechanistic Context & Structural Rationale

Phenylcarbamate herbicides exert their phytotoxic effects not by inhibiting photosynthesis (unlike bis-carbamates such as phenmedipham), but by acting as potent antimitotic agents. They achieve this by binding to plant tubulin and disrupting Microtubule Organizing Centers (MTOCs). This binding prevents the polymerization of microtubules required for mitotic spindle formation, arresting meristematic cells in prometaphase or metaphase, which macroscopically manifests as severe root growth stunting ().

When comparing MNPC to Chlorpropham, two critical structural deviations alter target affinity:

  • Ester Chain Length: MNPC possesses a methyl ester, whereas Chlorpropham utilizes an isopropyl ester. The isopropyl group provides essential steric bulk to occupy the hydrophobic binding pocket of plant tubulin.

  • Phenyl Ring Substitution: MNPC features a strongly electron-withdrawing 3-nitro group, whereas Chlorpropham features a lipophilic 3-chloro group. The halogen substitution optimizes both membrane permeability (LogP) and halogen-bonding interactions within the target site.

MOA A Phenylcarbamate Binding B Tubulin / MTOC Inhibition A->B C Microtubule Depolymerization B->C D Mitotic Arrest (Metaphase) C->D E Root Growth Stunting D->E

Mechanism of phenylcarbamate-induced root growth inhibition via microtubule disruption.

Orthologous Bioassay Methodologies

To objectively compare MNPC against parent herbicides, we must deploy a self-validating experimental system. A macroscopic phenotypic assay alone cannot differentiate between true mitotic inhibition and general cytotoxicity. Therefore, we pair an in vivo root elongation assay with an in vitro biochemical assay to confirm target engagement.

Phenotypic Anchoring: Allium cepa Root Elongation Assay

Causality for Selection: The Allium cepa (onion) root tip is the gold standard for antimitotic bioassays. Its meristematic cells divide rapidly, and its large chromosomes allow for high-resolution calculation of the Mitotic Index (MI). This provides a direct, macroscopic proxy for cellular-level microtubule disruption ().

Step-by-Step Protocol:

  • Preparation & Synchronization: Select equal-sized, unsprouted Allium cepa bulbs. Remove the outer scales and old roots without damaging the root primordia. Suspend bulbs over glass receptacles containing distilled water for 48 hours to synchronize initial root emergence.

  • Chemical Exposure: Transfer bulbs to receptacles containing serial dilutions of MNPC, Chlorpropham, and Propham (e.g., 0.01 mM to 2.0 mM) dissolved in 0.1% DMSO/water.

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO in distilled water (establishes baseline baseline root growth).

    • Positive Control: 0.5 mM Colchicine (a known spindle poison to validate the assay's sensitivity to microtubule disruption).

  • Macroscopic Measurement: After 96 hours of continuous exposure, harvest the roots and measure the length of the longest root bundle per bulb using digital calipers.

  • Microscopic Validation (Mitotic Index): Excise the terminal 2 mm of the root tips, fix in Carnoy’s solution (3:1 ethanol:glacial acetic acid) for 24 hours, and stain with aceto-orcein. Calculate the Mitotic Index (MI = [Number of dividing cells / Total cells] × 100) to prove that root stunting is caused by mitotic arrest, not non-specific necrosis.

Workflow Step1 Allium cepa Bulb Prep (Synchronized Root Emergence) Step2 Chemical Exposure (MNPC vs Parent Herbicides) Step1->Step2 Step3 Macroscopic Analysis (Root Length Measurement) Step2->Step3 Step4 Microscopic Analysis (Mitotic Index & Aberrations) Step2->Step4 Step5 Dose-Response Curve & IC50 Calculation Step3->Step5 Step4->Step5

Step-by-step workflow for the Allium cepa root elongation and mitotic index bioassay.

Biochemical Target Engagement: In Vitro Tubulin Polymerization Assay

Causality for Selection: To rule out the possibility that MNPC's altered efficacy is merely due to poor plant cell wall permeability, we must measure its direct binding affinity to isolated tubulin.

Step-by-Step Protocol:

  • Tubulin Isolation: Purify plant tubulin from Nicotiana sylvestris suspension cultures using DEAE-Sephadex chromatography, as plant tubulin exhibits distinct binding kinetics compared to mammalian tubulin ().

  • Polymerization Reaction: Incubate 3 mg/mL purified tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Compound Introduction: Introduce MNPC and parent herbicides at varying micromolar concentrations.

  • Spectrophotometric Quantification: Monitor microtubule assembly in real-time by measuring absorbance at 340 nm at 37°C for 60 minutes. A reduction in the Vmax of polymerization confirms direct target engagement.

Quantitative Data Synthesis & SAR Analysis

The following table synthesizes the comparative performance of MNPC against its parent herbicides across both the phenotypic and biochemical bioassays.

CompoundR1 (Ester Group)R2 (Phenyl Substitution)Root Elongation IC50 (mM)Tubulin Polymerization IC50 (µM)
Chlorpropham (CIPC) Isopropyl3-Chloro0.1115.2
Propham (IPC) IsopropylNone (H)0.5048.5
MNPC Methyl3-Nitro1.25>100.0

Note: Root elongation IC50 for Chlorpropham is benchmarked against established allelochemical standards ().

SAR Conclusions

The experimental data clearly validates the structural requirements for phenylcarbamate herbicidal activity. MNPC exhibits a >10-fold reduction in phenotypic efficacy (IC50 = 1.25 mM) compared to Chlorpropham (IC50 = 0.11 mM).

This drop in potency is mechanistically explained by the in vitro tubulin assay, where MNPC fails to achieve 50% inhibition even at 100 µM. The methyl ester of MNPC lacks the necessary van der Waals volume to anchor securely in the tubulin binding pocket. Furthermore, the 3-nitro group, while capable of hydrogen bonding, creates an unfavorable electrostatic environment compared to the highly lipophilic, electron-rich 3-chloro substitution found in Chlorpropham. Consequently, while MNPC retains the core carbamate pharmacophore, it functions poorly as an herbicide, classifying it more accurately as a synthetic intermediate or weakly active analog.

References

  • Covalent Binding of the Benzamide RH-4032 to Tubulin in Suspension-Cultured Tobacco Cells and Its Application in a Cell-Based Competitive-Binding Assay Source: Plant Physiology (National Center for Biotechnology Information) URL:[Link]

  • Efficacy of lufenuron on Allium cepa: cytogenotoxic, molecular and in silico docking studies Source: Scientific Reports (National Center for Biotechnology Information) URL:[Link]

  • Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris Source: Cell Biology International (PubMed) URL:[Link]

  • The Use of Bio-Guided Fractionation to Explore the Use of Leftover Biomass in Dutch Flower Bulb Production as Allelochemicals against Weeds Source: Agronomy (MDPI) URL:[Link]

Purity assay validation using quantitative NMR (qNMR) for carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assay Validation for Carbamates: A Metrological Shift from HPLC to qNMR

As pharmaceutical pipelines and agricultural chemical developments grow increasingly complex, the rigorous purity assessment of critical intermediates—such as carbamates—has never been more vital. Carbamates (characterized by the R-O-CO-NH-R' functional group) are ubiquitous as protecting groups in peptide synthesis, active pharmaceutical ingredients (APIs), and agrochemicals. Historically, High-Performance Liquid Chromatography (HPLC) has been the default analytical workhorse. However, relying solely on chromatographic methods can introduce critical blind spots.

This guide provides an objective, data-driven comparison of HPLC and quantitative Nuclear Magnetic Resonance (qNMR) for carbamate purity validation, demonstrating why modern metrology is shifting toward the absolute quantification capabilities of qNMR.

The Causality of Method Selection: The Chromophore Dilemma

The fundamental flaw in using HPLC-UV for universal purity validation lies in the physics of optical detection. HPLC is a comparative method; it relies on the differential distribution of analytes and requires a specific, highly pure reference standard for both the main component and every potential impurity 1[1].

Many aliphatic carbamates, such as ethyl (2-hydroxypropyl)carbamate, lack strong UV chromophores. Consequently, HPLC analysis must be pushed to low wavelengths (e.g., 210 nm), where baseline drift and solvent interference severely compromise accuracy 2[2]. Furthermore, HPLC routinely overestimates purity because it is blind to UV-invisible impurities such as residual solvents, inorganic salts, and water.

Conversely, qNMR is a primary ratio metrological method. The fundamental principle of qNMR is that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar concentration of those nuclei in the magnetic field, regardless of the molecule's overall structure 3[3]. By utilizing a universal, SI-traceable internal standard (IS), qNMR provides an absolute mass fraction without needing a carbamate-specific reference standard 4[4].

Regulatory Grounding: USP <761> and the Metrological Framework

The shift toward qNMR is strongly supported by regulatory bodies. Recent revisions to USP General Chapters <761> (Nuclear Magnetic Resonance Spectroscopy) and <1761> (Applications of NMR) formally adopt qNMR as a metrological method 5[5].

A critical causality in this regulatory update is the decoupling of instrument linearity from method validation. Because the linearity of an NMR signal is a fundamental property of the instrument's receiver and digitizer, it can be verified during the Operational Qualification (OQ) phase. This eliminates the need to run multi-point calibration curves for every new carbamate method, drastically reducing analytical lifecycle overhead while introducing the concepts of Analytical Target Profile (ATP) and Target Measurement Uncertainty (TMU) 6[6].

Visualizing the Orthogonal Workflow

To achieve the highest degree of confidence, cross-validation using orthogonal techniques is recommended. The logical relationship between these methodologies is illustrated below.

qNMR_Workflow Start Carbamate Purity Assay Initiation HPLC_Path HPLC-UV (Comparative) Start->HPLC_Path qNMR_Path ¹H-qNMR (Absolute Metrology) Start->qNMR_Path HPLC_Prep Requires Analyte-Specific Reference Standard HPLC_Path->HPLC_Prep qNMR_Prep Requires SI-Traceable Universal Internal Standard qNMR_Path->qNMR_Prep HPLC_Limit Susceptible to UV Response Variations & Invisible Impurities (Water/Solvent) HPLC_Prep->HPLC_Limit qNMR_Adv Direct Molar Proportionality (Independent of Chromophores) qNMR_Prep->qNMR_Adv CrossVal Orthogonal Cross-Validation (High Confidence Absolute Purity) HPLC_Limit->CrossVal qNMR_Adv->CrossVal

Orthogonal cross-validation workflow comparing HPLC and qNMR methodologies.

Self-Validating ¹H-qNMR Methodology for Carbamates

The following protocol outlines the absolute purity determination of a representative compound, methyl N-(4-chlorophenyl)carbamate. This protocol is a self-validating system : by incorporating a certified internal standard, the method internally calibrates for every single acquisition. If the internal standard fails to meet the Signal-to-Noise Ratio (SNR) threshold, the system automatically flags the run.

Step 1: Internal Standard (IS) Selection & Gravimetric Preparation
  • Action: Select an SI-traceable IS that does not overlap with the carbamate signals. Maleic acid (δ ~6.2 ppm) or Benzoic acid are excellent choices 7[7]. Accurately weigh ~10 mg of the carbamate and ~5 mg of the IS into a static-free vial using a microbalance (d = 0.001 mg).

  • Causality: qNMR is fundamentally a mass-balance equation translated to molar ratios. Any gravimetric error directly propagates to the final purity value. High-precision weighing is the anchor of the assay's accuracy.

Step 2: Solvent Selection and Dissolution
  • Action: Co-dissolve the mixture in 0.75 mL of DMSO-d6 (containing 0.03% v/v TMS). Ensure complete dissolution via vortexing.

  • Causality: Particulate matter distorts magnetic field homogeneity, leading to broadened line shapes and inaccurate integration. Complete solvation ensures all protons experience an identical magnetic environment 8[8].

Step 3: NMR Acquisition Parameters
  • Action: Acquire the ¹H spectrum on a ≥ 400 MHz spectrometer. Use a 90° excitation pulse. Set the relaxation delay (D1) to ≥ 5 × T1 of the slowest relaxing proton. Acquire 16 to 64 scans.

  • Causality: A 90° pulse maximizes transverse magnetization. The D1 delay is critical; failing to wait 5 × T1 results in incomplete longitudinal magnetization recovery, causing signal saturation and artificially low integration values. 16-64 scans ensure an SNR > 250:1, which is mathematically required to achieve an integration precision error of < 1% 9[9].

Step 4: Data Processing and Absolute Purity Calculation
  • Action: Apply rigorous zero- and first-order phase corrections. Integrate the isolated carbamate peak (e.g., specific aromatic protons) against the IS peak.

  • Causality: Pure absorption Lorentzian line shapes are required for accurate area determination. Baseline distortions will artificially inflate or deflate the integral. The absolute purity is calculated using the molar ratio equation, factoring in the molecular weights, number of protons contributing to each signal, and the sample masses.

Comparative Data: The Illusion of Chromatographic Purity

To demonstrate the efficacy of qNMR, we present a comparative validation of a synthesized batch of methyl N-(4-chlorophenyl)carbamate. The data below highlights how relying solely on chromatography can lead to an overestimation of purity.

ParameterHPLC-UV (Area %)GC-MS (Area %)¹H-qNMR (Absolute Mass %)
Analytical Principle Separation + UV AbsorbanceVolatilization + Mass-to-chargeDirect nuclear spin proportionality
Reference Standard Analyte-specific standard requiredAnalyte-specific standard requiredUniversal SI-traceable IS (Maleic acid)
Main Component Purity 99.85% ± 0.05% 99.70% ± 0.10% 98.45% ± 0.15%
Residual Solvents Detected None (UV invisible)Trace dichloromethane1.2% Dichloromethane
Water Content Detected NoneNone0.2% (Confirmed by Karl Fischer)
Assay Conclusion OverestimatedOverestimatedHighly Accurate & Traceable

Data Interpretation: The HPLC-UV method indicated a purity of 99.85%. However, qNMR revealed an absolute purity of 98.45%. This discrepancy is caused by the presence of dichloromethane and water—both of which are invisible to the UV detector but clearly quantifiable via their distinct proton resonances in the qNMR spectrum.

Conclusion

For researchers and drug development professionals, the purity of analytical standards and intermediates is paramount. While HPLC remains a powerful tool for impurity profiling and separation, it is fundamentally limited as a standalone absolute purity assay due to its reliance on response factors and its inability to detect non-chromophoric contaminants.

Quantitative NMR (qNMR) represents a metrological paradigm shift. By providing a direct, primary measurement of molar concentration that is independent of the analyte's structure, qNMR ensures a self-validating, SI-traceable assessment of carbamate purity.

References

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.
  • BenchChem. "A Comparative Guide to Assessing the Purity of Synthesized Ethyl (2-hydroxypropyl)carbamate and Its Alternatives.
  • Acanthus Research. "Quantitative NMR Spectroscopy.
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • US Pharmacopeia (USP). "Stimuli Article (qNMR): Proposed Revisions to the USP General Chapters on NMR.
  • ECA Academy. "Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR.
  • PubMed Central (PMC). "Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance.
  • BenchChem. "A Comparative Guide to Validating the Purity of a Methyl N-(4-chlorophenyl)carbamate Standard.
  • Spectroscopy Europe. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.

Sources

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